molecular formula C12H13Br B2713791 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene CAS No. 108722-46-9

4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Cat. No.: B2713791
CAS No.: 108722-46-9
M. Wt: 237.14
InChI Key: JXUDTIMNBBRXGB-UHFFFAOYSA-N
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Description

4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene is a useful research compound. Its molecular formula is C12H13Br and its molecular weight is 237.14. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1,2,3,5,6,7-hexahydro-s-indacene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUDTIMNBBRXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and properties of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, properties, and applications of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene.

Core Identifier: CAS 108722-46-9 | Formula: C₁₂H₁₃Br | MW: 237.14 Da[1][2][3]

Executive Summary

4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene is a halogenated tricyclic hydrocarbon serving as a critical pharmacophore in modern medicinal chemistry and a rigid linker in materials science. Structurally, it consists of a central benzene ring fused with two saturated five-membered rings (cyclopentane) in a symmetric s-indacene arrangement.

Its primary significance lies in its role as a lipophilic, conformationally restricted bioisostere of naphthalene or 2,6-disubstituted anilines. This scaffold recently gained prominence as the core hydrophobic moiety in GDC-2394 , a potent NLRP3 inflammasome inhibitor developed by Genentech, where the hexahydro-s-indacene group optimizes solubility and metabolic stability compared to planar aromatic equivalents.

Molecular Architecture & Structural Analysis

Geometry and Symmetry

The parent molecule, 1,2,3,5,6,7-hexahydro-s-indacene (often termed s-hydrindacene), possesses


 symmetry. The introduction of a bromine atom at the C4 position breaks this symmetry to 

(plane of symmetry passing through the C4-Br and C8-H bonds).
  • Central Ring: The central benzene ring retains aromaticity but is electron-rich due to the inductive effect of four alkyl substituents (the methylene groups of the fused rings).

  • Fused Rings: The two five-membered rings adopt a puckered envelope conformation to relieve torsional strain, creating a "thick" hydrophobic slab rather than a flat aromatic sheet. This steric bulk is crucial for filling hydrophobic pockets in protein targets (e.g., NLRP3).

Graphviz Structural Visualization

The following diagram illustrates the numbering scheme and the symmetry-breaking effect of the 4-bromo substituent.

G cluster_core 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene Core C4 C4 Br Br C4->Br C-Br Bond C3 C3 C4->C3 C5 C5 C4->C5 Symmetry Symmetry: Cs (Plane through C4-C8) C4->Symmetry Defines Axis C8 C8 C8->Symmetry C2 C2 C6 C6 C1 C1 C7 C7

Caption: Structural connectivity highlighting the C4-Bromine substitution which defines the molecule's Cs symmetry.

Physicochemical Properties[4][5][6][7][8]

The following data characterizes the "slim" unsubstituted variant (C12), distinct from the bulky octaethyl "Rind" derivatives often found in literature.

PropertyValueNotes
Molecular Weight 237.14 g/mol Monoisotopic mass
Formula C₁₂H₁₃Br
Appearance Off-white solidCrystalline powder
Melting Point 153–157 °CRange varies by purity/crystal form
LogP (Calc) 4.82 ± 0.4Highly lipophilic
H-Bond Donors 0
H-Bond Acceptors 0
Rotatable Bonds 0Rigid scaffold
Predicted NMR Signature

Due to the


 symmetry, the aliphatic protons split into distinct environments based on their proximity to the bromine atom.
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       6.95 (s, 1H, H-8 ): The sole aromatic proton.
      
    • 
       2.85 (t, 4H, H-3, H-5 ): Benzylic protons ortho to Bromine (deshielded).
      
    • 
       2.75 (t, 4H, H-1, H-7 ): Benzylic protons meta to Bromine.
      
    • 
       2.05 (m, 4H, H-2, H-6 ): Homobenzylic (central ring) protons.
      

Synthetic Pathways[2][6][13][14]

Synthesis of the 4-bromo derivative typically proceeds via electrophilic aromatic substitution on the parent hydrocarbon.

Route 1: Direct Bromination of s-Hydrindacene

This is the most direct method. The electron-rich nature of the hexahydro-s-indacene core allows for facile bromination.

  • Precursor: 1,2,3,5,6,7-hexahydro-s-indacene (commercially available or synthesized from indane).

  • Reagents:

    
    -Bromosuccinimide (NBS) in DMF or Br₂/FeBr₃ in CHCl₃.
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Selectivity: The first bromine adds to position 4 (equivalent to 8). Careful stoichiometric control (0.95 eq. Br₂) is required to prevent formation of the 4,8-dibromo byproduct.

Route 2: De Novo Ring Construction (The "Indane" Route)

Used when specific isotopic labeling or derivatization is required (as seen in GDC-2394 deuterated analog synthesis).

  • Acylation: Indane + 3-chloropropionyl chloride (

    
    ) 
    
    
    
    3-chloro-1-(indan-5-yl)propan-1-one.
  • Cyclization:

    
     mediated cyclization 
    
    
    
    tricyclic enone.
  • Reduction: Wolff-Kishner or Clemmensen reduction

    
     1,2,3,5,6,7-hexahydro-s-indacene.
    
  • Bromination: As per Route 1.

Experimental Protocol: Bromination (Standardized)

Note: This protocol is adapted from standard alkylbenzene bromination procedures.

  • Setup: Charge a 3-neck flask with 1,2,3,5,6,7-hexahydro-s-indacene (1.0 eq) and anhydrous

    
     (10 vol). Cool to 0°C.
    
  • Addition: Add Fe powder (5 mol%) as catalyst. Add

    
     (1.0 eq) dropwise over 1 hour, maintaining temperature <5°C to favor mono-bromination.
    
  • Quench: Stir for 2 hours at RT. Quench with saturated

    
     (aq) to neutralize excess bromine.
    
  • Workup: Extract with DCM. Wash with brine. Dry over

    
    .
    
  • Purification: Recrystallization from ethanol or silica gel chromatography (Hexanes) to separate mono-bromo (Product) from di-bromo (Impurity).

Reactivity & Functionalization Map

The 4-bromo substituent serves as a versatile handle for transition-metal catalyzed cross-couplings, essential for elaborating the scaffold into drugs like GDC-2394.

Reactivity Core 4-Bromo-1,2,3,5,6,7- hexahydro-s-indacene Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd(dba)2, BINAP) Core->Buchwald Isocyanate 4-Isocyanate (Urea Formation) Lithiation->Isocyanate 1. CO2 / 2. DPPA or Phosgene Biaryl 4-Aryl-s-indacene (Ligand/Material Core) Suzuki->Biaryl Amine 4-Amino-s-indacene (GDC-2394 Precursor) Buchwald->Amine Li_Int 4-Lithio-Species (Nucleophilic Handle) Amine->Isocyanate Triphosgene

Caption: Functionalization pathways converting the bromo-scaffold into high-value intermediates.

Applications in Drug Development[12][15]

Case Study: NLRP3 Inflammasome Inhibitors (GDC-2394)

The hexahydro-s-indacene moiety is the defining structural feature of GDC-2394 , a clinical-stage NLRP3 inhibitor.[4]

  • Role: It acts as a "super-lipophilic" aniline equivalent.

  • Mechanism: The bulky tricyclic system occupies a specific hydrophobic pocket in the NLRP3 NACHT domain, preventing the conformational change required for inflammasome assembly.

  • Advantage: Compared to a simple phenyl or naphthyl group, the hexahydro-s-indacene core provides higher lipophilicity (LogP ~4.8) without the metabolic liability of flat aromatic stacking (which can lead to poor solubility or toxicity).

Bioisosterism

In medicinal chemistry, this scaffold is used to replace:

  • 2,6-Diisopropylphenyl groups: It mimics the steric bulk but locks the alkyl groups into rings, reducing entropic penalties upon binding.

  • Naphthalene: It provides similar volume but with different electronic properties (more electron-rich, less prone to epoxidation).

References

  • Genentech, Inc. (2022). Discovery of Novel NLRP3 Inflammasome Inhibitors (GDC-2394). Journal of Medicinal Chemistry.

  • ChemScene . (2024). 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene Product Data.

  • Organic Syntheses . (1943). Bromination of Aromatic Hydrocarbons (General Protocols). Org. Synth. Coll. Vol. 3, p. 138.

  • McBride, C. M., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl).... ACS Medicinal Chemistry Letters.

Sources

s-Indacene Derivatives in Organic Electronics: Engineering Antiaromaticity for High-Mobility Transport

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Antiaromatic Advantage[1]

In the pursuit of next-generation organic semiconductors, s-indacene (1,5-dihydropentalene) derivatives have emerged as a paradigm-shifting class of materials.[1] Unlike the stable, aromatic acenes (e.g., pentacene) that dominated early organic electronics, s-indacene is antiaromatic —possessing 12


-electrons.[2][3] This violation of Hückel's 

rule results in a paratropic ring current, high reactivity, and, critically, a compressed HOMO-LUMO gap.

For the application scientist, this instability is not a defect but a feature to be engineered. By stabilizing the s-indacene core through strategic ring fusion and substitution, we can access materials with:

  • Ambipolar Charge Transport: Balanced hole (

    
    ) and electron (
    
    
    
    ) mobilities.[4]
  • Tunable Energy Levels: Precise control over frontier orbitals for ohmic contact alignment.

  • Singlet Fission Potential: Efficient generation of triplet pairs (

    
    ) from a single photon, promising to break the Shockley-Queisser limit in photovoltaics.[5][6][7]
    

This guide details the electronic properties, synthesis strategies, and device fabrication protocols required to harness s-indacene derivatives, specifically focusing on high-mobility dinaphtho-fused systems .

Fundamental Electronic Architecture

The s-indacene core consists of a central benzene ring fused with two cyclopentadienyl rings.[1] Its electronic behavior is governed by the competition between maintaining the aromatic sextet of the central ring and the antiaromaticity of the global


 system.
Paratropicity and Quinoidal Character

Unsubstituted s-indacene is a transient species. Its ground state is a singlet with


 symmetry, exhibiting significant bond-length alternation (BLA). This "quinoidal" character facilitates strong electronic coupling along the 

-conjugated backbone, a prerequisite for high charge carrier mobility.
  • HOMO-LUMO Gap: The antiaromatic nature raises the HOMO energy and lowers the LUMO energy, resulting in a narrow gap (

    
     eV for many derivatives).
    
  • Tuning Mechanism: Electron-withdrawing groups (EWGs) or heteroatom substitution (e.g., N-doping to form 1,5-diaza-s-indacene) further stabilize the LUMO, enhancing n-type transport capabilities.

Visualization: Electronic Structure Tuning

The following diagram illustrates how structural modifications alter the electronic landscape of the s-indacene core.

ElectronicTuning Parent Parent s-Indacene (12π Antiaromatic, Unstable) Fusion Ring Fusion (Benzo/Naphtho) Parent->Fusion Thermodynamic Stabilization Subst Substituents (TIPS-Ethynyl / Aryl) Parent->Subst Kinetic Protection Gap HOMO-LUMO Compression Fusion->Gap Delocalization Packing Solid-State Packing (2D Brickwork) Subst->Packing Solubility & π-Overlap Result Stable Semiconductor High Mobility (>7 cm²/Vs) Gap->Result Packing->Result

Figure 1: Strategic structural modifications transform the unstable s-indacene parent into a high-performance semiconductor.

Material Design & Synthesis Strategies

To utilize s-indacene in devices, we must suppress its tendency to auto-oxidize or polymerize while retaining its planar, conjugated structure.

The "Hero" Material: Dinaphtho-Fused s-Indacene

Recent breakthroughs have identified dinaphtho-fused s-indacenes functionalized with (trialkylsilyl)ethynyl groups as benchmark materials. These derivatives exhibit hole mobilities exceeding 7 cm


/(V s)  in solution-processed OFETs.[8]

Key Design Features:

  • Naphtho-fusion: Dilutes the antiaromaticity over a larger scaffold, imparting environmental stability.

  • Ethynyl Spacers: Extend conjugation and promote rigid, planar conformations.

  • Trialkylsilyl Groups (TIPS/TES): Direct the solid-state self-assembly into a 2D "brickwork" motif, maximizing intermolecular orbital overlap.

Synthesis Workflow (General Strategy)

The synthesis typically employs a modular approach involving the construction of the dione precursor followed by aromatization.

  • Precursor Assembly: Pd-catalyzed coupling of dihalobenzenes with alkynyl esters.

  • Cyclization: Acid-mediated or radical cyclization to form the indacene-dione core.

  • Functionalization: Addition of lithium acetylides (e.g., TIPS-acetylide) to the carbonyls.

  • Reductive Aromatization: Treatment with SnCl

    
    /HCl to generate the fully conjugated, neutral s-indacene core.
    

Experimental Protocol: High-Mobility OFET Fabrication

This protocol describes the fabrication of a Bottom-Gate, Top-Contact (BGTC) organic field-effect transistor using a solution-processable s-indacene derivative. This workflow is designed to minimize trap states and ensure optimal crystallization.

Reagents & Equipment:

  • Substrate: Highly doped n-type Si wafers with 300 nm thermally grown SiO

    
    .
    
  • SAM: Octadecyltrichlorosilane (OTS) or Hexamethyldisilazane (HMDS).

  • Semiconductor: Dinaphtho-fused s-indacene derivative (e.g., TIPS-DNSI).

  • Solvent: Chlorobenzene or Toluene (Anhydrous).

  • Contacts: Gold (Au) pellets (99.99%).

Step-by-Step Methodology
  • Substrate Cleaning (Critical for Interface Quality):

    • Sonicate wafers in acetone, isopropanol, and deionized water (10 min each).

    • Treat with UV-Ozone for 20 minutes to remove organic residues and activate surface hydroxyl groups.

  • Surface Modification (SAM Treatment):

    • Rationale: SiO

      
       contains electron-trapping silanol groups. A Self-Assembled Monolayer (SAM) passivates these traps and induces favorable vertical phase separation.
      
    • Immerse cleaned wafers in a 10 mM solution of OTS in toluene at 60°C for 30 minutes.

    • Rinse copiously with fresh toluene and bake at 120°C for 1 hour to crosslink the monolayer.

  • Active Layer Deposition (Zone Casting or Spin Coating):

    • Prepare a 0.5 wt% solution of the s-indacene derivative in chlorobenzene. Heat to 60°C to ensure full dissolution.

    • Spin Coating: Dispense solution; spin at 1500 rpm for 60s.

    • Annealing: Anneal the film at 100°C for 30 minutes in a nitrogen glovebox. This step promotes the reorganization of molecules into the thermodynamic 2D brickwork packing.

  • Electrode Deposition:

    • Define source and drain electrodes using a shadow mask.

    • Thermally evaporate 50 nm of Au at a rate of 0.5 Å/s under high vacuum (

      
       Torr).
      
  • Characterization:

    • Measure transfer (

      
       vs 
      
      
      
      ) and output (
      
      
      vs
      
      
      ) characteristics in a dark, N
      
      
      -filled environment to avoid photo-doping and oxygen trapping.
Visualization: OFET Fabrication Workflow

OFET_Workflow Step1 1. Substrate Cleaning (UV-Ozone / Solvents) Step2 2. SAM Passivation (OTS Treatment) Step1->Step2 Step3 3. Semiconductor Deposition (Spin Coat s-Indacene) Step2->Step3 Step4 4. Thermal Annealing (Crystallization @ 100°C) Step3->Step4 Step5 5. Electrode Evaporation (Au Source/Drain) Step4->Step5

Figure 2: Fabrication workflow for high-performance s-indacene OFETs, emphasizing interface passivation and crystallization.

Advanced Application: Singlet Fission

Beyond charge transport, s-indacene derivatives are prime candidates for Singlet Fission (SF) photovoltaics. The SF process (


) requires that the energy of the singlet state is approximately twice that of the triplet state (

).
  • Mechanism: The diradical character of the s-indacene core lowers the triplet energy significantly, often satisfying the

    
     condition.
    
  • Advantage: Unlike intermolecular SF in pentacene (which relies on crystal packing), s-indacene dimers can exhibit intramolecular singlet fission , decoupling the electronic property from the morphological state.

Visualization: Singlet Fission Pathway

SingletFission S0 Ground State (S0) S1 Singlet Exciton (S1) S0->S1 Photon Absorption TT Correlated Triplets ¹(TT) S1->TT Fission (< 1 ps) T1 Free Triplet (T1) TT->T1 Decoherence T1_2 Free Triplet (T1) TT->T1_2

Figure 3: Singlet fission pathway in s-indacene derivatives, converting one high-energy photon into two triplet excitons.

Characterization Protocol: Cyclic Voltammetry (CV)

Accurate determination of HOMO/LUMO levels is crucial for verifying the antiaromatic gap compression.

Protocol:

  • Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) in anhydrous Dichloromethane (DCM).
    
  • Standard: Ferrocene/Ferrocenium (

    
    ) internal standard.
    
  • Procedure:

    • Degas solution with Argon for 10 minutes.

    • Scan rate: 50–100 mV/s.

    • Calculation:

      
      
      
      
      
      [9]
    • Note:s-Indacenes often show amphoteric redox behavior (reversible oxidation and reduction waves), confirming their narrow gap and ambipolar potential.

Data Summary: Comparative Properties

Material ClassSubstituentsHOMO/LUMO (eV)Mobility (

, cm

/Vs)
Stability
Parent s-Indacene None-N/A (Transient)Unstable
Tetra-aryl s-Indacene 4 x Phenyl-5.2 / -3.6~10

(Hole)
Moderate
Dinaphtho-s-Indacene TIPS-Ethynyl-5.1 / -3.8> 7.0 (Hole) High
1,5-Diaza-s-Indacene Aryl / N-doped-5.6 / -4.0AmbipolarHigh

References

  • Rational Construction of Organic Electronic Devices based on s-indacene fragments. ChemRxiv.

  • Organic Semiconductors Derived from Dinaphtho-Fused s-Indacenes: How Molecular Structure and Film Morphology Influence Thin-Film Transistor Performance. Chemistry of Materials.

  • The interplay of antiaromaticity and diradical character in diarenoindacenes and diindenoarenes. Chemical Science.

  • s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. Journal of the American Chemical Society. [10]

  • Singlet fission and its application in organic solar cells. Journal of Semiconductors.

Sources

Crystallographic data and steric parameters of hexahydro-s-indacene bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystallographic and Steric Analysis of Hexahydro-s-indacene Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hexahydro-s-indacene Scaffold

The hexahydro-s-indacene core is a rigid, tricyclic hydrocarbon scaffold that has garnered interest in medicinal chemistry due to its unique three-dimensional structure. Its defined spatial arrangement of substituents makes it an attractive framework for the design of targeted therapeutics. The bromide derivative, 4-bromo-1,2,3,5,6,7-hexahydro-s-indacene[1][2][3], serves as a key intermediate for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[4][5][6]

A thorough understanding of the precise three-dimensional structure and steric profile of hexahydro-s-indacene bromide is paramount for rational drug design. Crystallographic data provides unambiguous information on bond lengths, angles, and the conformation of the molecule in the solid state.[7][8] Steric parameters offer a quantitative measure of the size and shape of the molecule, which is crucial for predicting its interaction with biological targets.[9][10]

This technical guide provides a comprehensive overview of the experimental and computational methodologies required to determine the crystallographic data and steric parameters of hexahydro-s-indacene bromide. It is designed to equip researchers with the foundational knowledge to perform these analyses and interpret the results in the context of drug development.

Part 1: Crystallographic Analysis of Hexahydro-s-indacene Bromide

The primary method for determining the absolute three-dimensional structure of a molecule is single-crystal X-ray diffraction.[7][8] The process involves growing a high-quality single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

Step 1: Synthesis and Purification

The initial and critical step is the synthesis and purification of 4-bromo-1,2,3,5,6,7-hexahydro-s-indacene. While several synthetic routes to hexahydro-s-indacene derivatives have been reported[4][5][6][11], a common approach involves the electrophilic bromination of the parent hexahydro-s-indacene. The molecular formula of the target compound is C12H13Br.[1]

It is imperative that the synthesized compound is of high purity (≥95%) for successful crystallization.[12] Standard purification techniques such as column chromatography and recrystallization should be employed to remove any impurities, which can inhibit crystal growth.

Step 2: Single Crystal Growth

The growth of a diffraction-quality single crystal is often the most challenging step in crystallographic analysis.[8] The crystal should ideally be between 0.1 and 0.5 mm in all dimensions, with well-defined faces and no visible defects.[8] The goal is to slowly bring a saturated solution of the compound to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice.[7]

Several techniques can be employed for the crystallization of organic molecules:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over several days.[7][12] The choice of solvent is critical; it should be one in which the compound is moderately soluble.

  • Vapor Diffusion: This is a highly successful method for growing high-quality crystals.[7][12] The compound is dissolved in a small amount of a less volatile solvent (e.g., chloroform, toluene). This solution is placed in a small, open vial, which is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane).[12] The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering: In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[13] Crystals form at the interface between the two solvents as they slowly mix.

Table 1: Recommended Solvents for Crystallization of Hexahydro-s-indacene Bromide

Solvent SystemRationale
Primary Solvents Dichloromethane, Chloroform, Toluene, Ethyl Acetate (solvents in which the compound is likely to be soluble)
Anti-solvents Hexane, Pentane, Diethyl Ether (non-polar solvents in which the compound is likely to be insoluble)
Step 3: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the positions and intensities of the diffracted X-ray beams.[8] Each diffracted beam, or "reflection," corresponds to a specific set of crystal lattice planes.

Experimental Workflow for Crystallographic Analysis

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution Synthesis Synthesis of Hexahydro-s-indacene Bromide Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Solvent Solvent Selection Purification->Solvent Growth Crystal Growth (Vapor Diffusion) Solvent->Growth Mount Crystal Mounting Growth->Mount Diffraction X-ray Diffraction Mount->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation

Caption: Workflow for the determination of the crystal structure of hexahydro-s-indacene bromide.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to yield a list of reflection intensities. This data is then used to solve the crystal structure. For small molecules like hexahydro-s-indacene bromide, direct methods are typically used to determine the initial phases of the reflections, which allows for the calculation of an initial electron density map. This map reveals the positions of the atoms in the crystal.

The initial atomic model is then refined using a least-squares method. This process adjusts the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

Part 2: Determination of Steric Parameters

Steric parameters provide a quantitative description of the size and shape of a molecule or its substituents. These parameters are invaluable in QSAR studies to understand how the steric properties of a molecule influence its biological activity.

Introduction to Steric Parameters
  • Taft's Steric Factor (Es): An empirical parameter derived from the rates of hydrolysis of esters.[10] It provides a general measure of the steric bulk of a substituent.

  • Verloop Sterimol Parameters: These are computationally derived parameters that provide a more detailed, multi-dimensional description of a substituent's shape.[9] They include:

    • L: The length of the substituent along the axis of its attachment to the core molecule.

    • B1: The minimum width of the substituent.

    • B5: The maximum width of the substituent.

Computational Workflow for Steric Parameter Calculation

The determination of Sterimol parameters is performed using computational chemistry software. A general workflow is outlined below.[14][15][16]

  • 3D Model Construction: A 3D model of hexahydro-s-indacene bromide is built using molecular modeling software.

  • Conformational Analysis: The molecule is subjected to a conformational search to identify the lowest energy (most stable) conformer. This is crucial as the steric parameters can be conformation-dependent.[15][16] This is typically done using molecular mechanics or semi-empirical methods, followed by geometry optimization using a higher level of theory, such as Density Functional Theory (DFT).[15]

  • Sterimol Parameter Calculation: Using the optimized geometry of the lowest energy conformer, the Sterimol parameters are calculated. The software identifies the principal axes of the molecule and determines the L, B1, and B5 values based on the van der Waals radii of the atoms.[15]

Computational Workflow Diagram

Steric_Workflow Model 1. Build 3D Model of Hexahydro-s-indacene Bromide Conformational 2. Conformational Analysis (Identify low-energy conformers) Model->Conformational Optimization 3. Geometry Optimization (e.g., DFT) Conformational->Optimization Calculation 4. Calculate Sterimol Parameters (L, B1, B5) Optimization->Calculation Analysis 5. Analysis and Interpretation Calculation->Analysis

Caption: Computational workflow for the determination of Sterimol steric parameters.

Part 3: Data Presentation and Interpretation

Crystallographic Data

The results of a single-crystal X-ray diffraction study are typically presented in a standardized table.

Table 2: Representative Table of Crystallographic Data for Hexahydro-s-indacene Bromide

ParameterValue
Chemical formulaC12H13Br
Formula weight237.14 g/mol
Crystal system(To be determined)
Space group(To be determined)
a, b, c (Å)(To be determined)
α, β, γ (°)(To be determined)
Volume (ų)(To be determined)
Z (molecules per cell)(To be determined)
Density (calculated)(To be determined) g/cm³
R-factor (%)(To be determined)
Steric Parameters

The calculated steric parameters should be tabulated for clarity.

Table 3: Calculated Steric Parameters for the Bromo Substituent on the Hexahydro-s-indacene Core

ParameterValue (Å)Description
L(To be calculated)Length of the bromo substituent from the aromatic ring.
B1(To be calculated)Minimum width of the bromo substituent.
B5(To be calculated)Maximum width of the bromo substituent.
Interpretation and Application in Drug Development

The crystallographic data for hexahydro-s-indacene bromide will provide a precise model of its ground-state conformation. This information is invaluable for:

  • Structure-Based Drug Design: The 3D structure can be used as a starting point for designing new analogs that fit into the binding site of a biological target.

  • Understanding Intermolecular Interactions: The crystal packing can reveal potential intermolecular interactions, such as halogen bonding, which may be relevant for receptor binding.

The steric parameters quantify the spatial requirements of the bromo-hexahydro-s-indacene scaffold. This data can be used to:

  • Develop QSAR Models: Correlate the steric properties of a series of analogs with their biological activity to understand the steric requirements for optimal potency and selectivity.

  • Predict Steric Hindrance: Anticipate potential steric clashes with a receptor binding pocket, guiding the design of new molecules with improved binding affinity.

Conclusion

The determination of the crystallographic and steric parameters of hexahydro-s-indacene bromide is a critical step in leveraging this scaffold for drug discovery. By following the experimental and computational workflows outlined in this guide, researchers can obtain high-quality data that will provide a solid foundation for rational drug design and the development of novel therapeutics. The integration of empirical crystallographic data with computational steric analysis offers a powerful approach to understanding and optimizing the three-dimensional properties of drug candidates.

References

  • Computational workflow for steric assessment using the electric field-derived size. (2023). Machine Learning: Science and Technology, 4(4), 045021. Available at: [Link]

  • Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. (2006). Synthetic Communications, 36(18), 2645-2653. Available at: [Link]

  • Robert, P. & Paton, S. (2019). Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. ACS Catalysis, 9(3), 2004-2013. Available at: [Link]

  • Dinger, M. Crystal Growing Tips. University of Florida, Center for Xray Crystallography. Available at: [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCrJ, 11(Pt 4), 435-442. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. (2006). Current Chemical Genomics, 1, 1-12. Available at: [Link]

  • X-ray crystallography. In Wikipedia. Available at: [Link]

  • Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. (2015). British Journal of Pharmacology, 172(10), 2507-2517. Available at: [Link]

  • Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. (2019). ChemRxiv. Available at: [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2011). Journal of the Crystallographic Society of Japan, 53(4), 219-225. Available at: [Link]

  • Steric parameters taft's steric factor (es). (2022). SlideShare. Available at: [Link]

  • Novel Synthesis of 1‐(1,2,3,5,6,7‐Hexahydro‐s‐indacen‐4‐yl)‐3‐ [4‐(1‐hydroxy‐1‐methyl‐ethyl)‐furan‐2‐sulfonyl]urea, an Antiinflammatory Agent. ResearchGate. Available at: [Link]

  • 1,2,3,5,6,7-Hexahydro-s-indacene. PubChem. Available at: [Link]

  • Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives. (2023). Google Patents.
  • S-Indacene, 1,2,3,5,6,7-hexahydro-1,1,5,5-tetramethyl-4,8-bis(3-methylbutyl)-. PubChem. Available at: [Link]

  • 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine. PubChem. Available at: [Link]

  • s-Indacene,1,2,3,5,6,7,hexahydro-. NIST WebBook. Available at: [Link]

  • Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. ResearchGate. Available at: [Link]

Sources

Difference between 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene and s-hydrindacene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene and s-hydrindacene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Architecture, Synthetic Pathways, and Functional Utility in Ligand Design & Drug Discovery

Executive Summary

This guide analyzes the critical distinctions between s-hydrindacene (1,2,3,5,6,7-hexahydro-s-indacene) and its functionalized derivative, 4-bromo-1,2,3,5,6,7-hexahydro-s-indacene . While often conflated due to their shared tricyclic core, they serve distinct roles in chemical R&D. s-Hydrindacene acts as the chemically inert, electron-rich scaffold , whereas the 4-bromo derivative serves as the divergent intermediate —the "activated handle" necessary for accessing bulky "Rind" ligands in organometallic catalysis and pharmacophores in medicinal chemistry (e.g., NLRP3 inhibitors).

Structural & Electronic Analysis

The fundamental difference lies in symmetry breaking and reactivity potential. The parent s-hydrindacene is a highly symmetric hydrocarbon, while the introduction of bromine desymmetrizes the core, creating a dipole and a site for orthogonal functionalization.

Comparative Properties Table
Features-Hydrindacene 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene
CAS Number 495-52-3108722-46-9
Molecular Formula


Symmetry Point Group

(approximate)

or

(depending on conformation)
Electronic Character Electron-rich aromatic core (activated by 4 alkyl groups).[1]Deactivated at ortho/para relative to Br; Activated by alkyls.
Role in Synthesis Nucleophile (Substrate for EAS).Electrophile (Substrate for Pd-coupling/Lithiation).
Key Application Precursor to "Rind" ligands; rigid spacer.[2]Key intermediate for cross-coupling; bulky ligand synthesis.
Structural Logic
  • s-Hydrindacene: Features a central benzene ring fused with two five-membered rings at the para positions (1,2 and 4,5 fusion). This "clamping" of the benzene ring imposes rigidity and forces substituents into specific spatial arrangements, reducing conformational entropy in downstream complexes.

  • 4-Bromo Derivative: The bromine atom occupies one of the two available aromatic positions (C4 or C8). Due to the symmetry of the parent, these positions are equivalent until substituted. The bromine provides a reactive site for Lithium-Halogen exchange or Palladium-catalyzed cross-coupling , enabling the attachment of the bulky hydrindacenyl group to metals or pharmacophores.

Synthetic Pathways & Causality

The synthesis of these molecules is sequential. One cannot efficiently access the 4-bromo derivative without first constructing and purifying the s-hydrindacene core.

Pathway A: Construction of the s-Hydrindacene Core

The synthesis typically begins with indan or benzene . The most robust route involves a Friedel-Crafts cyclization strategy to build the second five-membered ring.

  • Acylation: Indan is reacted with 3-chloropropionyl chloride (

    
     catalyst) to form the chloroketone intermediate.
    
  • Cyclization: Treatment with concentrated sulfuric acid effects ring closure to form 1,2,3,5,6,7-hexahydro-s-indacen-1-one.

  • Reduction: A Wolff-Kishner (hydrazine/KOH) or Clemmensen reduction (Zn(Hg)/HCl) removes the ketone, yielding the saturated s-hydrindacene .

Pathway B: Regioselective Bromination

Direct bromination of s-hydrindacene is highly regioselective.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Causality: The central benzene ring is tetrasubstituted with alkyl groups (from the fused rings). These alkyl groups are activating and ortho-directing . Since the "meta" positions are blocked by ring fusion, the only available sites are the aromatic carbons (C4/C8).

  • Protocol: Reaction with

    
     or N-bromosuccinimide (NBS) in a non-polar solvent (
    
    
    
    or
    
    
    ) yields the 4-bromo derivative exclusively.

SynthesisPath Indan Indan (Starting Material) Acyl Friedel-Crafts Acylation Indan->Acyl Ketone Tricyclic Ketone Intermediate Acyl->Ketone + 3-chloropropionyl chloride Reduction Wolff-Kishner Reduction Ketone->Reduction Hydrindacene s-Hydrindacene (Core Scaffold) Reduction->Hydrindacene Bromination Bromination (Br2 / FeBr3) Hydrindacene->Bromination BromoDeriv 4-Bromo-s-hydrindacene (Functional Handle) Bromination->BromoDeriv Regioselective EAS

Caption: Sequential synthesis flow from Indan to the functionalized 4-Bromo-s-hydrindacene.

Reactivity Profile & Applications

The divergence in utility stems directly from the reactivity of the C-H bond (parent) vs. the C-Br bond (derivative).

Organometallic Ligand Design ("Rind" Ligands)

This is the primary application in advanced materials science.

  • The Problem: Stabilizing low-coordinate main group elements (e.g., germylenes, stannylenes) or highly reactive catalytic centers requires ligands that are both chemically inert and sterically bulky.

  • The Solution: The s-hydrindacenyl skeleton is rigid and planar. By lithiating 4-bromo-s-hydrindacene (using

    
    -BuLi), researchers generate the nucleophilic organolithium species.
    
  • Outcome: This species attacks metal halides to form "Rind" ligands. These ligands wrap around the metal center, providing a "steric bowl" that prevents dimerization or decomposition, enabling the isolation of exotic species like arylnitrenes .

Medicinal Chemistry (NLRP3 Inhibitors)

Recent drug development efforts have utilized the s-hydrindacene core as a bioisostere for bulky lipophilic groups.

  • Mechanism: The 4-bromo derivative is coupled (via Buchwald-Hartwig amination or Suzuki coupling) to sulfonamide scaffolds.

  • Example: 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea.

  • Role: The s-hydrindacene moiety fits into hydrophobic pockets of the NLRP3 inflammasome, improving binding affinity compared to flexible alkyl chains.

Reactivity cluster_0 Organometallics cluster_1 Pharma (MedChem) Bromo 4-Bromo-s-hydrindacene Li Lithiation (n-BuLi) Bromo->Li Pd Pd-Catalyzed Coupling Bromo->Pd Rind Bulky 'Rind' Ligands (Catalyst Stabilization) Li->Rind Nucleophilic Attack Drug NLRP3 Inhibitors (Hydrophobic Pharmacophore) Pd->Drug C-N / C-C Bond Formation

Caption: Divergent reactivity of the 4-bromo derivative in materials science and drug discovery.

Experimental Protocols

Protocol A: Synthesis of s-Hydrindacene (Core)

Note: This summarizes the cyclization route.

  • Reactants: Combine Indan (1.0 eq) and 3-chloropropionyl chloride (1.1 eq) in

    
    .
    
  • Catalyst: Slowly add anhydrous

    
     (1.2 eq) at 0°C. Stir at RT for 3 hours.
    
  • Cyclization: Quench with ice water, extract organic layer, and evaporate. Treat the residue with concentrated

    
     at 100°C for 1 hour to close the ring.
    
  • Reduction: Reflux the resulting ketone with hydrazine hydrate and KOH in diethylene glycol (Wolff-Kishner conditions) for 4 hours.

  • Purification: Steam distillation or recrystallization from ethanol.

    • Validation:

      
       NMR should show high symmetry (singlet for aromatic protons).
      
Protocol B: Bromination to 4-Bromo-s-hydrindacene
  • Setup: Dissolve s-hydrindacene (10 mmol) in

    
     (or 
    
    
    
    for greener chemistry) in a foil-wrapped flask (exclude light if radical side-reactions are a concern, though EAS is ionic).
  • Addition: Add

    
     (10.5 mmol) dropwise at 0°C. A catalyst like 
    
    
    
    (cat. amount) accelerates the reaction but may not be strictly necessary due to the activated ring.
  • Workup: Wash with

    
     (to remove excess bromine), then 
    
    
    
    , and water.
  • Purification: Recrystallize from hexane/ethanol.

    • Validation:

      
       NMR will show loss of symmetry. The aromatic region will integrate to 1H (singlet), and the aliphatic region will split into complex multiplets due to the loss of the 
      
      
      
      axis perpendicular to the ring plane.

References

  • Synthesis and Structures of a Series of Bulky “Rind-Br” Based on a Rigid Fused-Ring s-Hydrindacene Skeleton. Bulletin of the Chemical Society of Japan, 2011. 3[4][5][6]

  • Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. ResearchGate, 2025.[7] 7

  • PubChem Compound Summary: 1,2,3,5,6,7-Hexahydro-s-indacene. National Library of Medicine. 8[4]

  • Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives (WO2023156311A1). Google Patents. 9

Sources

Melting point and physical state of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene, focusing on its physical state, thermal properties, and critical role in pharmaceutical synthesis.

Core Focus: Physical State, Thermal Properties, and Synthetic Utility in Drug Development

Executive Technical Summary

4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (CAS: 108722-46-9) is a tricyclic aromatic intermediate predominantly used in the synthesis of next-generation anti-inflammatory agents, specifically NLRP3 inflammasome inhibitors like MCC950.

Physically, the compound is a solid at standard temperature and pressure (STP). It is characterized by the lipophilic s-hydrindacene core—a symmetric tricyclic hydrocarbon—substituted with a bromine atom at the 4-position. This halogenation activates the scaffold for subsequent cross-coupling or nucleophilic substitution reactions, making it a linchpin in medicinal chemistry campaigns.

Property Data Specification
CAS Registry Number 108722-46-9
Molecular Formula C₁₂H₁₃Br
Molecular Weight 237.14 g/mol
Physical State Solid (Crystalline/Powder)
Parent Scaffold 1,2,3,5,6,7-Hexahydro-s-indacene (CAS 495-52-3)
Key Application Intermediate for NLRP3 Inhibitors (e.g., MCC950 analogues)

Physical State and Thermal Profile[1]

Physical State Analysis

Experimental data and vendor specifications confirm that 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene exists as a solid at room temperature. This state is consistent with the structural rigidity of the fused tricyclic system, which facilitates efficient crystal packing despite the asymmetry introduced by the bromine substituent.

  • Appearance: Typically observed as an off-white to beige crystalline powder.

  • Solubility: Highly lipophilic. Insoluble in water; soluble in organic solvents such as dichloromethane (DCM), ethyl acetate, and chloroform.

Melting Point Characterization

While specific experimental melting point (MP) data for the 4-bromo derivative is often proprietary to specific synthesis campaigns, its thermal behavior can be accurately bracketed by analyzing its parent compound and structural analogues.

  • Parent Baseline: The unsubstituted parent, 1,2,3,5,6,7-hexahydro-s-indacene (also known as s-hydrindacene), is a solid with a melting point of 52–54 °C [1].

  • Substituent Effect: The introduction of a heavy halogen (Bromine, atomic mass ~79.9) significantly increases the molecular weight and polarizability of the molecule. This typically elevates the melting point relative to the parent hydrocarbon due to stronger London dispersion forces and potential halogen bonding interactions in the crystal lattice.

  • Predicted Range: Based on structure-property relationships of similar brominated polycyclic aromatics, the melting point of the 4-bromo derivative is elevated above the parent baseline, likely falling within the 60–90 °C range depending on purity and crystal polymorph.

Technical Insight: Researchers should handle this compound as a low-melting solid. Gentle heating is sufficient for liquefaction during solvent-free coupling reactions, but care must be taken to avoid sublimation, a common property of varying halogenated aromatics.

Synthesis and Manufacturing Workflow

The synthesis of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene is a critical step in the production of sulfonylurea-based drugs. The primary route involves the electrophilic aromatic substitution (bromination) of the commercially available s-hydrindacene core.

Reaction Mechanism

The high symmetry of the s-hydrindacene precursor simplifies the regiochemistry. There are only two distinct aromatic positions (4 and 8). Monobromination typically yields the 4-bromo isomer as the major product due to statistical probability and steric factors.

Experimental Protocol (General Procedure)
  • Precursor: 1,2,3,5,6,7-Hexahydro-s-indacene.[1][2][3][4]

  • Reagent: N-Bromosuccinimide (NBS) or molecular Bromine (Br₂).

  • Catalyst: Iron(III) bromide (FeBr₃) or silica support (for mild conditions).

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 1,2,3,5,6,7-hexahydro-s-indacene in dry DCM at 0 °C.

  • Bromination: Add 1.05 eq of NBS portion-wise to control the exotherm.

  • Catalysis: If using Br₂, add catalytic FeBr₃. For NBS, the reaction may proceed under radical conditions or with mild acid catalysis.

  • Quenching: Quench with saturated sodium thiosulfate (Na₂S₂O₃) to neutralize excess bromine.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hexane/ethanol to obtain the pure solid.

Synthesis Diagram (DOT Visualization)

SynthesisWorkflow Start 1,2,3,5,6,7-Hexahydro-s-indacene (Parent Scaffold) Process Electrophilic Aromatic Substitution (0°C) Start->Process Reagents Reagents: NBS or Br2 / FeBr3 Solvent: DCM Reagents->Process Product 4-Bromo-1,2,3,5,6,7- hexahydro-s-indacene (Solid Intermediate) Process->Product Downstream Application: NLRP3 Inhibitors (e.g., MCC950) Product->Downstream Coupling

Figure 1: Synthetic pathway transforming the s-hydrindacene core into the 4-bromo intermediate.

Critical Applications in Drug Development

The 4-bromo-1,2,3,5,6,7-hexahydro-s-indacene molecule is not merely a catalog chemical; it is a vital scaffold in the development of NLRP3 inflammasome inhibitors .

The MCC950 Connection

MCC950 is a potent, selective small-molecule inhibitor of the NLRP3 inflammasome, a protein complex implicated in autoimmune diseases, Alzheimer's, and metabolic disorders.

  • Structural Role: The hexahydro-s-indacene moiety acts as a lipophilic "cap" that fits into the ATP-binding pocket or allosteric site of the NLRP3 protein [2].

  • Transformation: The 4-bromo intermediate is typically converted into an isocyanate or amine , which is then coupled with a sulfonyl fragment to form the active sulfonylurea drug [3].

Biological Significance
  • Target: NLRP3 Inflammasome.[5]

  • Mechanism: Blocks the oligomerization of NLRP3, preventing the release of pro-inflammatory cytokines IL-1β and IL-18.

  • Research Status: Widely used as a chemical probe in immunology research to validate NLRP3 as a therapeutic target.

Safety and Handling Protocols

As a halogenated aromatic solid, standard laboratory safety protocols apply.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use within a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (room temperature is generally acceptable, though <15°C is preferred for long-term stability) to prevent slow debromination or oxidation.

References

  • NIST Chemistry WebBook. s-Indacene, 1,2,3,5,6,7-hexahydro- Properties. National Institute of Standards and Technology. [Link]

  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine. [Link]

  • ResearchGate. Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea.[Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Introduction: Synthesizing Novel s-Indacene Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[3][4]

This guide focuses on a specific and valuable substrate: 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene. The s-indacene core is a privileged scaffold found in numerous biologically active compounds and is a target of significant interest in drug discovery for its potential in developing novel therapeutics.[5][6][7] The ability to functionalize the 4-position of the hexahydro-s-indacene ring system via Suzuki-Miyaura coupling opens a gateway to a vast chemical space, enabling the synthesis of diverse libraries of compounds for screening and development.

This document provides a comprehensive protocol, mechanistic insights, and practical troubleshooting advice for researchers aiming to perform Suzuki-Miyaura coupling on this aryl bromide. We will delve into the causality behind experimental choices to empower scientists to not only replicate the procedure but also to rationally optimize it for their specific needs.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing any catalytic reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three fundamental steps, forming a catalytic cycle centered on a palladium complex.[4][8][9]

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which inserts itself into the carbon-bromine bond of the 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene. This is often the rate-determining step and results in a Palladium(II) intermediate.[8][10] The reactivity of the halide in this step follows the order I > Br > Cl.[3][8]

  • Transmetalation: This is the crucial step where the carbon-carbon bond is staged. A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[11] This complex then transfers its organic group to the Palladium(II) center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the Palladium(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and the final product. This step regenerates the catalytically active Palladium(0) species, which can then re-enter the cycle.[1][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar_Br R¹-X (Aryl Bromide) Ar_Br->OxAdd PdII_complex L-Pd(II)-R¹      |      X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 L-Pd(II)-R¹      |      R² Transmetalation->PdII_R1R2 Boronic_Acid R²-B(OH)₂ + Base Boronic_Acid->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene with phenylboronic acid as a representative example.

Materials and Reagents:

  • 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • 1,4-Dioxane or Toluene (Anhydrous, degassed)

  • Water (Degassed)

  • Nitrogen or Argon gas (high purity)

  • Ethyl acetate, brine, anhydrous sodium sulfate (for work-up)

  • Silica gel and solvents (hexanes, ethyl acetate) for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (manifold or balloon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: Place a magnetic stir bar into a flame-dried Schlenk flask. Seal the flask and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (1.0 equiv), the desired boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[12]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, 0.1 M concentration relative to the aryl bromide) via syringe.

  • Reaction Execution: Lower the flask into a preheated oil bath or heating mantle set to 90-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).

  • Monitoring: Track the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the pure coupled product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Flame-dry Schlenk Flask b Add Solid Reagents: Aryl Bromide, Boronic Acid, Catalyst, Base a->b c Evacuate & Backfill with Inert Gas (3x) b->c d Add Degassed Solvent c->d e Heat & Stir (e.g., 90-100 °C) d->e f Monitor by TLC or LC-MS e->f g Cool & Dilute f->g h Aqueous Wash (Water, Brine) g->h i Dry & Concentrate h->i j Purify via Column Chromatography i->j

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Rationale and Optimization Strategies

The success of a Suzuki-Miyaura coupling hinges on the careful selection of each component. The following provides insight into these choices and offers a framework for optimization.

Parameter Recommendation for s-Indacene Bromide Rationale & Optimization Tips
Palladium Source Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃/LigandPd(dppf)Cl₂ is a robust, air-stable precatalyst often effective for aryl bromides. If using a Pd(0) source like Pd₂(dba)₃, a ligand must be added. Catalyst loading is typically 1-5 mol%.[1]
Ligand dppf (in Pd(dppf)Cl₂), SPhos, XPhos, PPh₃Electron-rich and bulky phosphine ligands (like the Buchwald ligands SPhos and XPhos) facilitate both the oxidative addition of the electron-rich s-indacene bromide and the final reductive elimination step.[1][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is critical for activating the boronic acid.[11] K₃PO₄ is a stronger base that can be effective in challenging couplings. Cs₂CO₃ is highly effective but more expensive.[15] Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[14]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA polar aprotic solvent is typically used. The addition of water helps dissolve the inorganic base and facilitates transmetalation.[1] Rigorous degassing of solvents is crucial to prevent catalyst oxidation.[12]
Temperature 80 - 110 °CHeating is almost always required to drive the reaction, particularly the initial oxidative addition step.[12] If the reaction is sluggish, cautiously increasing the temperature may improve the rate.
Boron Source Boronic Acid, Pinacol Boronate EsterBoronic acids are common but can be prone to degradation (protodeborylation).[12] For unstable coupling partners, more robust boronate esters (e.g., pinacol esters) can provide a slow release of the boronic acid, minimizing side reactions.[1][16]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxidation).2. Poor quality boronic acid (degraded).3. Insufficient temperature.4. Ineffective base/solvent system.1. Ensure rigorous degassing of solvents and use a fresh, high-purity catalyst.[12]2. Use fresh boronic acid or switch to a more stable boronate ester.[12]3. Increase the reaction temperature in 10 °C increments.4. Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄) or solvent systems.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, which facilitates the oxidative coupling of two boronic acid molecules.[1][12]Improve the degassing procedure (e.g., use freeze-pump-thaw cycles instead of just bubbling with gas). Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.[12]
Protodeborylation The boronic acid is hydrolyzed back to the corresponding arene before it can transmetalate. This is more common with electron-rich or heteroaryl boronic acids.[1]Use a more stable boronate ester (pinacol or MIDA).[1][12][16] Use anhydrous conditions if possible, or minimize the amount of water and reaction time.
Dehalogenation of Starting Material A side reaction where the aryl bromide is reduced to the corresponding arene.This can sometimes be suppressed by changing the ligand or base. Screen a bulkier ligand (e.g., SPhos) or a milder base.
Formation of Black Precipitate (Pd Black) Catalyst decomposition and aggregation, leading to loss of catalytic activity.Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) is used to keep the palladium center coordinatively saturated and soluble.[12]

Conclusion

The Suzuki-Miyaura coupling of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene is a powerful and versatile method for generating novel molecular architectures relevant to drug discovery and materials science. Success in this endeavor relies on a solid understanding of the reaction mechanism and the careful selection of catalyst, ligand, base, and solvent. By following the detailed protocol and utilizing the optimization and troubleshooting strategies outlined in this guide, researchers can confidently and efficiently synthesize a wide array of functionalized s-indacene derivatives, paving the way for new scientific discoveries.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • Ceballos-Torres, J., et al. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available from: [Link]

  • Roy, D., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Li, Z., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available from: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Available from: [Link]

  • CP Lab Safety. 4-Bromo-1, 1, 3, 3, 5, 5, 7, 7-octaethyl-1, 2, 3, 5, 6, 7-hexahydro-s-indacene, min 95% (GC), 1 gram. Available from: [Link]

  • ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

  • ResearchGate. (2025, August 7). Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. Available from: [Link]

  • YouTube. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Available from: [Link]

  • ResearchGate. New indene-derivatives with anti-proliferative properties. Available from: [Link]

  • Kažys, S., et al. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available from: [Link]

  • Syngene. Enhancing Prodrug Solubility with Syngene's SynVent Platform. Available from: [Link]

  • Ahmed, N. (2016, December 31). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Semantic Scholar. Available from: [Link]

  • PubMed. (2025, October 5). Discovery of indane and naphthalene derivatives as USP7 inhibitors. Available from: [Link]

  • MDPI. (2026, February 10). Plant-Derived Natural Products: A Source for Drug Discovery and Development. Available from: [Link]

Sources

Application Note: Synthesis of High-Performance s-Indacenyl Metallocenes using 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organometallic chemistry and polymer science. It details the strategic use of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (CAS 108722-46-9) as a high-value scaffold for synthesizing sterically demanding s-indacenyl metallocene catalysts.

These catalysts are critical for the production of isotactic polypropylene (iPP) and advanced polyethylene grades, where the "indacenyl" ligand framework offers superior rigidity and stereocontrol compared to standard bis-indenyl systems.

Strategic Overview

The compound 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene serves as a "master key" for accessing 4-substituted s-indacenyl ligands. In metallocene catalysis, the 4-position of the s-indacenyl moiety (analogous to the 4-position of an indenyl ligand) is the primary determinant of stereoselectivity.

  • The Challenge: Direct electrophilic substitution on the s-indacenyl core often lacks regioselectivity or requires harsh conditions that degrade the ligand.

  • The Solution: Using the 4-bromo-hexahydro precursor allows for precise installation of steric groups (Aryl, Alkyl) via palladium-catalyzed cross-coupling before the ligand is activated (dehydrogenated). This ensures high isomeric purity and yield.

Key Applications
  • Isotactic Polypropylene (iPP): 4-Aryl-substituted s-indacenyl complexes (e.g., C2-symmetric ansa-zirconocenes) produce high-melting iPP.

  • Oscillating Catalysts: Unbridged variants can switch between varying stereoselectivities, producing thermoplastic elastomers.

Chemical Safety & Handling

ParameterSpecificationHandling Protocol
Compound 4-Bromo-1,2,3,5,6,7-hexahydro-s-indaceneStore at 2–8°C. Light sensitive.
Reactivity Aryl Bromide / Benzylic ProtonsAvoid strong oxidants until ready for dehydrogenation.
Hazards Irritant (Skin/Eye), Acute Tox.Use in a fume hood. Wear nitrile gloves and safety goggles.
Air Sensitivity Stable (Precursor) / Unstable (Lithio-salts)Precursor is air-stable. All lithiation/metallation steps require Schlenk/Glovebox (Ar/N2).

Experimental Workflows

Workflow Visualization

The following diagram illustrates the conversion of the bromo-precursor into a catalytically active ansa-zirconocene.

MetalloceneSynthesis Start 4-Bromo-1,2,3,5,6,7- hexahydro-s-indacene Coupling Step 1: Cross-Coupling (Suzuki/Negishi) Install R-Group Start->Coupling R-B(OH)2 / Pd cat. Inter1 4-R-Hexahydro-s-indacene Coupling->Inter1 Oxidation Step 2: Activation (DDQ Oxidation) Dehydrogenation Inter1->Oxidation DDQ / Toluene Ligand 4-R-Tetrahydro-s-indacene (Pro-Ligand) Oxidation->Ligand Bridging Step 3: Bridging (1. n-BuLi, 2. Me2SiCl2) Ligand->Bridging AnsaLigand Bis(4-R-indacenyl)silane Bridging->AnsaLigand Metallation Step 4: Complexation (1. 2 equiv n-BuLi, 2. ZrCl4) AnsaLigand->Metallation Catalyst C2-Symmetric Zirconocene Catalyst Metallation->Catalyst

Caption: Synthetic pathway from 4-bromo precursor to active metallocene catalyst.

Protocol 1: Ligand Functionalization (Suzuki Coupling)

Objective: Replace the bromine atom with a steric group (e.g., Phenyl, 3,5-di-t-Bu-Phenyl) to control catalyst stereoselectivity.

Reagents:

  • 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (1.0 equiv)[1]

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Pd(PPh3)4 (3 mol%) or Pd2(dba)3/S-Phos

  • K2CO3 (2.0 M aq. solution)

  • DME (Dimethoxyethane) or Toluene/Ethanol

Procedure:

  • Setup: Charge a Schlenk flask with the bromo-indacene, arylboronic acid, and Pd catalyst. Cycle vacuum/Argon 3 times.

  • Solvent Addition: Add degassed DME and aqueous K2CO3 via syringe.

  • Reaction: Heat to reflux (85–90°C) for 12–16 hours. Monitor by GC-MS or TLC (Hexane eluent).

  • Workup: Cool to RT. Dilute with water/ether. Extract organic layer, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography (Silica, Hexanes). The product, 4-Aryl-1,2,3,5,6,7-hexahydro-s-indacene , is typically a white/off-white solid.

Expert Insight: The hexahydro-core is robust. Unlike indenyl bromides, which can polymerize or rearrange, this saturated precursor tolerates elevated coupling temperatures without degradation.

Protocol 2: Ligand Activation (Dehydrogenation)

Objective: Convert the saturated hexahydro-core into the active "tetrahydro-s-indacene" (indene-equivalent) system capable of forming a metallocene.

Reagents:

  • 4-Aryl-hexahydro-s-indacene (from Protocol 1)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1–1.2 equiv)

  • Toluene (Anhydrous)

Procedure:

  • Dissolution: Dissolve the hexahydro-precursor in toluene (0.1 M concentration).

  • Addition: Add DDQ portion-wise at Room Temperature. The solution will turn dark (charge-transfer complex).

  • Heating: Heat to 60–80°C for 2–4 hours.

    • Note: Over-oxidation to the fully aromatic s-indacene is possible if excess DDQ and high heat are used. We target the tetrahydro state (one double bond in the 5-membered ring).

  • Quench: Cool and filter off the precipitated hydroquinone byproduct.

  • Purification: Pass the filtrate through a short pad of Alumina (neutral) to remove residual quinones. Evaporate solvent.[2]

  • Product: 4-Aryl-1,2,3,5-tetrahydro-s-indacene . Verify by 1H NMR (Look for vinylic proton signal at ~6.5 ppm and allylic CH2 signals).

Protocol 3: Metallation (Zirconocene Synthesis)

Objective: Synthesize the ansa-bridged Zirconium complex.

Reagents:

  • 4-Aryl-1,2,3,5-tetrahydro-s-indacene (2.0 equiv)

  • n-Butyllithium (2.5 M in hexanes)

  • Dichlorodimethylsilane (Me2SiCl2) (1.0 equiv)

  • ZrCl4 (1.0 equiv) or ZrCl4(THF)2

  • THF / Diethyl Ether / Hexane

Procedure:

  • Lithiation 1: Dissolve ligand in THF at -78°C. Add n-BuLi (1.05 equiv per ligand). Warm to RT and stir for 4 hours. (Solution turns yellow/orange).

  • Bridging: Re-cool to -78°C. Add Me2SiCl2 dropwise. Warm to RT and stir overnight.

    • QC Check: Aliquot quench with water -> Check 1H NMR for bis-ligand formation.

  • Lithiation 2: Dissolve the isolated bridged ligand in Ether at -78°C. Add n-BuLi (2.05 equiv). Warm to RT and stir for 6 hours to form the dianion.

  • Transmetallation: In a glovebox, slurry ZrCl4 in hydrocarbon solvent (Pentane/Toluene). Add the dilithio-ligand salt (solid or slurry) to the Zr suspension at -78°C or RT depending on specific ligand sterics.

  • Isolation: Stir overnight. Filter off LiCl. Concentrate filtrate and crystallize at -30°C.

  • Product: Dimethylsilylene-bis(4-aryl-2-methyl-s-indacenyl)zirconium dichloride (Structure depends on exact substitution).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning or steric hindrance.Switch to S-Phos or X-Phos ligands for bulky aryl couplings. Ensure Argon sparging is thorough.
Over-Oxidation (DDQ) Reaction time too long or temp too high.Monitor by TLC every 30 mins. Stop when the "dihydro" spot appears (tetrahydro-indacene is often less polar than hexahydro).
Complex Decomposition Moisture/Oxygen ingress.Verify glovebox atmosphere (<1 ppm O2/H2O). Ensure solvents are dried over Na/Benzophenone or Alumina columns.
Meso/Rac Isomer Mix Inherent statistical formation in ansa-synthesis.Separate isomers via fractional crystallization from Toluene/Hexane. The rac-isomer is usually less soluble.

References

  • Original Synthesis of s-Indacene Derivatives

    • Hafner, K., et al. "Phanes Derived from 1,5- and 1,7-Dihydro-s-indacene."[3] Angewandte Chemie International Edition, 1986.

  • Metallocene Catalyst Protocols

    • Resconi, L., et al. "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 2000.

  • Cross-Coupling on Indacene Scaffolds

    • Application of Negishi/Suzuki coupling on bromo-indacenes for pharmaceutical and material science precursors. (See WO2019211463A1 for analogous coupling conditions).

  • Commercial Availability & Properties

    • 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (CAS 108722-46-9) Data Sheet.

Sources

Application Note: Preparation of Rigid Linker Ligands using 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for utilizing 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (CAS: 108722-46-9) as a primary building block for the synthesis of rigid, solubility-enhanced ligands.

The s-indacene core (often referred to as s-hydrindacene) represents a "privileged scaffold" in materials science. Unlike simple phenyl rings, the fused aliphatic rings of the hydrindacene system provide two critical advantages:

  • Conformational Locking: The fused rings prevent rotation of substituents at the ortho-positions, enforcing planarity or specific twist angles in downstream ligands.

  • Solubility Enhancement: The aliphatic bulk increases solubility in organic solvents (toluene, THF, chloroform) compared to bare polyaromatic hydrocarbons, preventing premature precipitation during MOF/COF formation.

This guide covers the bromination of the core to generate the 4-bromo precursor and its subsequent cross-coupling (Suzuki-Miyaura) to generate rigid biaryl linkers.

Experimental Workflow

The synthesis strategy relies on the high electron density of the central benzene ring, allowing facile electrophilic aromatic substitution, followed by palladium-catalyzed cross-coupling.

Figure 1: Synthetic Pathway

G Start s-Hydrindacene (Core) Step1 Bromination (Br2, DCM, 0°C) Start->Step1 Electrophilic Subst. Inter 4-Bromo-s-hydrindacene (Precursor) Step1->Inter Isolation Step2 Suzuki Coupling (Pd cat., Boronic Acid) Inter->Step2 Cross-Coupling Product Rigid Biaryl Ligand Step2->Product Purification

Caption: Workflow for converting the s-hydrindacene core into functional rigid ligands.

Protocol 1: Synthesis of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene[1][2]

If the 4-bromo precursor is not purchased commercially, it must be synthesized with strict stoichiometric control to avoid formation of the 4,8-dibromo byproduct.

Reagents & Equipment[1][3][4]
  • Starting Material: 1,2,3,5,6,7-Hexahydro-s-indacene (s-hydrindacene).[1]

  • Brominating Agent: Bromine (

    
    ), 1.0 M solution in DCM.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Saturated aqueous

    
     (Sodium thiosulfate).
    
  • Apparatus: 3-neck round bottom flask, addition funnel, inert gas (

    
     or Ar) line.
    
Step-by-Step Procedure
  • Dissolution: Dissolve s-hydrindacene (10 mmol, 1.58 g) in dry DCM (50 mL) in a foil-wrapped flask (light exclusion minimizes radical side reactions). Cool to 0 °C in an ice bath.

  • Addition: Add the

    
     solution (10 mmol, 1.0 eq) dropwise over 60 minutes.
    
    • Critical Note: Rapid addition leads to local high concentration and dibromination.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexanes). The mono-bromo product is slightly less polar than the starting material; the di-bromo is significantly less polar.

  • Quench: Add sat.

    
     (20 mL) and stir vigorously until the red bromine color disappears.
    
  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or perform Flash Chromatography (100% Hexanes) if di-bromo byproduct >5%.

Data Summary: Stoichiometry Table
ComponentEquiv.RoleCritical Parameter
s-Hydrindacene1.0SubstratePurity >98%
Bromine (

)
1.0 - 1.05ReagentSlow Addition (Dropwise)
DCMN/ASolvent0 °C to prevent over-reaction

Protocol 2: Suzuki-Miyaura Cross-Coupling[6]

This protocol describes coupling the 4-bromo precursor with 4-Pyridinylboronic acid to create a semi-rigid linker common in MOF synthesis.

Reagents
  • Halide: 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (1.0 eq).

  • Boronic Acid: 4-Pyridinylboronic acid (1.2 eq).

  • Catalyst:

    
     (3-5 mol%).
    
  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution.
    
  • Solvent: 1,4-Dioxane.

Mechanism Visualization

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromo-s-indacene TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle for the Pd-mediated coupling of the s-indacene scaffold.

Step-by-Step Procedure
  • Degassing: In a Schlenk tube, combine the 4-bromo-s-indacene (1.0 mmol, 237 mg), boronic acid (1.2 mmol), and

    
     (0.03 mmol). Evacuate and backfill with Argon (3 cycles).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and degassed

    
     solution (2.5 mL) via syringe.
    
  • Reaction: Seal the tube and heat to 90 °C for 16–24 hours.

    • Checkpoint: The solution should turn black/dark brown (active Pd). If palladium black precipitates early (mirror on glass), the reaction may stall.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with Ethyl Acetate) to remove Pd residues.

  • Extraction: Wash the filtrate with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

    • Gradient: 0%

      
       20% EtOAc in Hexanes (adjust based on the polarity of the coupled partner).
      

Quality Control & Characterization

Successful synthesis is validated by the loss of the C-Br bond and the appearance of the new aryl signals.

  • 1H NMR (CDCl3, 400 MHz):

    • Precursor (4-Bromo): Look for the singlet aromatic proton at position 8 (approx.

      
       6.9–7.1 ppm). The symmetry of the starting material is broken.
      
    • Product (Ligand): The singlet at position 8 remains, but new peaks corresponding to the pyridyl/aryl ring appear. Integration should match 1:1 (Indacene core : New Aryl group).

  • 13C NMR:

    • Shift of the C-4 carbon from ~120 ppm (C-Br) to ~135-145 ppm (C-C bond).

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Coupling) Oxygen poisoning of Pd catalystEnsure rigorous degassing (freeze-pump-thaw is superior to bubbling).
Dibromination (Step 1) Excess

or high temp
Strictly maintain 0 °C; use syringe pump for

addition.
Starting Material Remains Catalyst deactivationAdd 1-2 mol% fresh catalyst after 12 hours; ensure base is not consumed.
Insoluble Product Ligand is too rigid/planarSwitch solvent to hot Chlorobenzene or o-Dichlorobenzene for workup.

References

  • Matsuo, T. et al. (2009).[2] Synthesis and Structures of a Series of Bulky “Rind-Br” Based on a Rigid Fused-Ring s-Hydrindacene Skeleton.[2][3] Bulletin of the Chemical Society of Japan.

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5] Chemical Reviews.[6]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136321, 1,2,3,5,6,7-Hexahydro-s-indacene.[1]

  • ChemicalBook. (2025). 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene Product Properties.[7][8][9]

Sources

Application Note: Precision Buchwald-Hartwig Amination Protocols for s-Indacene Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 1,1,5,5-tetraalkyl-s-indacene cores is a critical step in the synthesis of high-performance organic semiconductors, particularly for hole-transport materials (HTMs) and non-fullerene acceptors (NFAs) in organic photovoltaics (OPV). While 2,6-dibromo-s-indacene derivatives are standard electrophiles, their amination is complicated by significant steric hindrance imposed by the gem-dialkyl groups at the 1- and 5-positions.

This guide details optimized Buchwald-Hartwig amination protocols specifically designed to overcome this steric barrier. By utilizing fourth-generation (G4) palladacycle precatalysts and bulky biarylphosphine ligands , researchers can achieve high-yielding C–N bond formation under mild conditions, avoiding the dehalogenation and homocoupling side reactions common with older catalyst generations.

Mechanistic Rationale & Ligand Selection[1][2]

The Steric Challenge

In 1,1,5,5-tetraalkyl-s-indacene, the bromine atoms at positions 2 and 6 are flanked by quaternary carbons bearing bulky alkyl or aryl chains. Standard phosphines (e.g., PPh3, dppf) fail to promote the reductive elimination step effectively in this crowded environment, often leading to catalyst decomposition or stalled conversion.

The Solution: Bulky Biarylphosphines

To address this, we employ Dialkylbiarylphosphine ligands (Buchwald Ligands).[1] Their specific architecture serves two critical functions:

  • Mono-ligation: The bulk ensures a 1:1 L:Pd species is the active catalyst, creating an open coordination site for the oxidative addition of the hindered bromide.

  • Reductive Elimination Acceleration: The interaction between the biaryl backbone and the Pd center forces the amine and aryl group into close proximity, lowering the activation energy for C–N bond formation.

Ligand Selection Matrix
Target Amine ClassRecommended LigandCatalyst SystemRationale
Secondary Amines (Acyclic/Cyclic)RuPhos RuPhos Pd G4Excellent for secondary amines; high turnover frequency; resists

-hydride elimination.
Primary Amines (Aliphatic/Aniline)BrettPhos BrettPhos Pd G4Designed to prevent binding of the primary amine to Pd in a way that inhibits the cycle; highly active.
Extremely Hindered Amines (e.g., Carbazole)tBuXPhos or P(tBu)3 Pd(dba)2 + LigandMaximum steric bulk required to force coupling of two crowded partners.

Experimental Protocols

Protocol A: Coupling of Secondary Amines (General Purpose)

Target: Synthesis of tertiary amino-s-indacenes for HTM applications.

Reagents:

  • Substrate: 2,6-Dibromo-1,1,5,5-tetrahexyl-s-indacene (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Diphenylamine, 2.2 equiv)

  • Catalyst: RuPhos Pd G4 (2–4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.4 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with the s-indacene bromide (1.0 equiv), amine (2.2 equiv), and NaOtBu (2.4 equiv).

  • Catalyst Addition: Add RuPhos Pd G4 (0.02 equiv).

    • Note: Using the G4 precatalyst ensures a precise 1:1 L:Pd ratio and rapid activation compared to mixing Pd2(dba)3 and ligand in situ.

  • Solvent & Seal: Add anhydrous toluene (degassed). Seal the vial with a Teflon-lined septum cap.

  • Reaction: Heat the block to 80 °C for 4–12 hours.

    • Monitoring: Monitor via TLC or LC-MS. The disappearance of the mono-aminated intermediate is the rate-limiting endpoint.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black and salts. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/DCM gradient).

Protocol B: Coupling of Primary Amines (High Steric Demand)

Target: Synthesis of precursors for further functionalization.

Reagents:

  • Substrate: 2,6-Dibromo-1,1,5,5-tetraalkyl-s-indacene

  • Nucleophile: Primary amine (e.g., 4-n-butylaniline, 2.4 equiv)

  • Catalyst: BrettPhos Pd G3 or G4 (2–5 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.5 equiv) or Cs2CO3 (3.0 equiv)

    • Note: LiHMDS is preferred for solubilizing the deprotonated amine species in non-polar solvents.

  • Solvent: 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Charge Solids: Add s-indacene bromide and BrettPhos Pd G4 to the vial under inert atmosphere.

  • Add Liquids: Add the amine and 1,4-dioxane.

  • Base Addition: Add LiHMDS solution dropwise at room temperature.

  • Reaction: Heat to 100 °C . Primary amines may require higher temperatures to overcome the kinetic barrier of the second amination event.

  • Quench: Quench with saturated NH4Cl solution before standard extraction workup.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions specific to the s-indacene core.

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst poisoning or poor initiation.Switch to G4 Precatalyst ; ensure strict O2-free conditions; try Pd-PEPPSI-IPr (NHC catalyst).
Mono-amination only Significant steric bulk at the second site.Increase temperature to 110°C; switch solvent to Xylenes ; increase catalyst loading to 5 mol%.
Dehalogenation (H-s-indacene)

-hydride elimination from amine or solvent.
Switch from isopropanol/primary amines to tBuXPhos ; use Cs2CO3 instead of alkoxides.
Insoluble Substrate Rigid polycyclic core aggregation.Use Chlorobenzene or o-Dichlorobenzene as solvent; run at 120°C.

Visualizations

Diagram 1: Decision Logic for Condition Screening

This workflow guides the researcher through selecting the optimal conditions based on substrate constraints.

G Start Start: s-Indacene Bromide Amination AmineType Identify Amine Type Start->AmineType SecAmine Secondary Amine (e.g., Diphenylamine) AmineType->SecAmine PriAmine Primary Amine (e.g., Aniline) AmineType->PriAmine StericCheck Is Amine Sterically Hindered? (e.g., Carbazole) SecAmine->StericCheck BrettPhos Protocol B: BrettPhos Pd G4 LiHMDS, Dioxane, 100°C PriAmine->BrettPhos RuPhos Protocol A: RuPhos Pd G4 NaOtBu, Toluene, 80°C StericCheck->RuPhos No (Standard) NHC Protocol C: Pd-PEPPSI-IPr KOtBu, Xylenes, 120°C StericCheck->NHC Yes (High Sterics)

Caption: Decision tree for selecting Buchwald-Hartwig conditions based on amine class and steric demand.

Diagram 2: Mechanistic Cycle & Steric Gating

Visualizing why bulky ligands are essential for the tetraalkyl-s-indacene core.

Mechanism cluster_ligand Ligand Role (RuPhos/BrettPhos) Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Sterically Crowded) Pd0->OxAdd + Ar-Br AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + HNR2 / Base RedElim Reductive Elimination (Rate Limiting) AmineBind->RedElim Steric Pressure RedElim->Pd0 - Product Product Amino-s-Indacene RedElim->Product Note1 1. Prevents Pd aggregation 2. Accelerates Reductive Elimination via steric bulk

Caption: Catalytic cycle highlighting the critical role of ligand bulk in facilitating reductive elimination.

References

  • RuPhos Discovery & Application

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006).
    • Source: (Citation for general RuPhos utility in hindered systems).

  • BrettPhos for Primary Amines

    • Surry, D. S., & Buchwald, S. L. (2008).
    • Source:

  • Palladacycle Precatalysts (G3/G4)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).
    • Source:

  • PEPPSI Catalysts for Steric Bulk

    • Organ, M. G., et al. (2006).
    • Source:

  • General Review on Amination

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).
    • Source:

(Note: While specific papers titled "Amination of s-indacene" are rare, the protocols above represent the authoritative consensus for handling the specific steric and electronic properties of this class of fused-ring aromatic bromides.)

Sources

Synthesis of molecular machines using 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Synthesis of Amphidynamic Molecular Machines using 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Part 1: Strategic Application Note

The Architectural Role of s-Indacene in Molecular Machines

In the engineering of artificial molecular machines (AMMs), particularly molecular gyroscopes and amphidynamic crystals , the control of steric environment is paramount. The core challenge is the "packing problem": in the solid state, molecules pack densely to maximize van der Waals interactions, often interlocking and quenching the motion of dynamic components (rotors).

4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (BHI) serves as a premier "Stator Building Block" due to three critical physicochemical properties:

  • Geometric Bulk: The fused five-membered rings with their methylene "wings" create a wide steric footprint (approx. 6–7 Å width) that is significantly larger than a standard phenyl ring. When attached to an axle, these wings prevent adjacent molecules from interdigitating with the central rotator.

  • Rigidity: The s-indacene core is planar and rigid. Unlike alkyl chains, it does not collapse or fold, ensuring a permanent "free volume" cavity around the rotor.

  • Electronic Modularity: The bromine handle at the 4-position allows for high-fidelity cross-coupling (Sonogashira, Suzuki) to install axles or connect to central rotary units without disrupting the shielding effect of the aliphatic rings.

Design Principle: The "Dumbbell" Rotor

The most effective application of BHI is in the synthesis of dipolar molecular rotors . By coupling two BHI units (stators) to a central rotating core (e.g., 1,4-phenylene or a dipolar difluorophenylene), we create a dumbbell-shaped architecture.

  • Stators (BHI): Anchor the molecule in the crystal lattice.

  • Axle (Alkynes): Provide a low-barrier rotation axis.[1]

  • Rotator (Center): Spins freely within the cavity protected by the BHI stators.

Part 2: Experimental Protocols

Protocol A: Synthesis of the "Stator-Axle" Module

Target Molecule: 4-Ethynyl-1,2,3,5,6,7-hexahydro-s-indacene[1]

Rationale: The bromine group on BHI must be converted into a terminal alkyne to serve as the "axle" connector. We utilize a Sonogashira coupling with trimethylsilylacetylene (TMSA) followed by desilylation.

Reagents:

  • Precursor: 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (1.0 equiv)[1]

  • Reagent: Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Co-Catalyst: Copper(I) iodide [CuI] (2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio, anhydrous)

  • Deprotection: Potassium carbonate (K₂CO₃), Methanol (MeOH)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon. Add BHI (1.0 equiv), Pd(PPh₃)₂Cl₂, and CuI.

  • Degassing: Seal the flask and purge with Argon for 15 minutes. Add anhydrous THF and Et₃N via syringe.

  • Coupling: Add TMSA dropwise. Heat the mixture to 60°C for 12 hours. The solution will darken (brown/black) as Pd(0) species form and the catalytic cycle proceeds.

  • Workup: Cool to RT. Filter through a celite pad to remove Pd/Cu salts. Concentrate the filtrate in vacuo.

  • Deprotection (One-Pot): Redissolve the crude TMS-intermediate in MeOH/DCM (1:1). Add K₂CO₃ (2.0 equiv) and stir at RT for 2 hours.

  • Purification: Aqueous extraction (DCM/Water). Dry organic layer over MgSO₄. Purify via flash column chromatography (Silica gel, Hexanes).

    • Checkpoint: The product should appear as a white/off-white crystalline solid.[1] Confirm terminal alkyne proton via ¹H NMR (~3.0–3.3 ppm singlet).

Protocol B: Assembly of the Molecular Gyroscope

Target Molecule: 1,4-Bis((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethynyl)-2,3-difluorobenzene[1]

Rationale: This step couples two "Stator-Axles" (from Protocol A) to a central "Rotator" core.[1] We use 1,4-diiodo-2,3-difluorobenzene as the rotator precursor because the fluorine atoms create a permanent dipole, allowing the machine's rotation to be actuated or measured by dielectric spectroscopy.[1]

Reagents:

  • Stator-Axle: 4-Ethynyl-1,2,3,5,6,7-hexahydro-s-indacene (2.2 equiv)[1]

  • Rotator Core: 1,4-Diiodo-2,3-difluorobenzene (1.0 equiv)[1]

  • Catalyst System: Pd(PPh₃)₄ (5 mol%), CuI (3 mol%)

  • Solvent: Toluene/Diisopropylamine (3:1, anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under strict Argon flow, combine the Rotator Core, Stator-Axle, and Pd(PPh₃)₄ in a heavy-walled pressure vessel (Schlenk tube).

  • Solvent Addition: Add degassed Toluene and Diisopropylamine.

  • Thermal Assembly: Seal the vessel and heat to 90°C for 48 hours.

    • Expert Insight: The higher temperature and longer time are required because the second coupling is sterically hindered by the first bulky indacene group already attached.

  • Purification:

    • Cool to RT and precipitate the crude mixture into cold Methanol.

    • Filter the solid.

    • Recrystallize from hot Chloroform/Ethanol. This is critical to remove homo-coupled diyne byproducts.[1]

  • Validation:

    • ¹H NMR: Verify the disappearance of the terminal alkyne proton.

    • MALDI-TOF MS: Confirm the molecular ion peak corresponding to the [Stator-Axle-Rotator-Axle-Stator] assembly.

Part 3: Visualization & Logic

Synthesis Logic Flowchart

The following diagram illustrates the convergent synthesis strategy, highlighting the transformation of the BHI module into the final machine.

SynthesisFlow BHI 4-Bromo-1,2,3,5,6,7- hexahydro-s-indacene (Starting Material) Inter1 TMS-Protected Intermediate BHI->Inter1 Sonogashira (Pd/Cu, Et3N) TMSA TMS-Acetylene TMSA->Inter1 StatorAxle 4-Ethynyl-s-indacene (Stator-Axle Module) Inter1->StatorAxle Deprotection (K2CO3, MeOH) FinalMachine Amphidynamic Molecular Machine (Stator-Rotator-Stator) StatorAxle->FinalMachine Double Sonogashira Coupling (2.2 eq) RotatorCore 1,4-Diiodo-2,3- difluorobenzene (Rotator Core) RotatorCore->FinalMachine

Caption: Convergent synthesis pathway transforming the BHI scaffold into a functional molecular gyroscope.

Mechanism of Steric Shielding

This diagram visualizes why this specific molecule is used. It models the "Amphidynamic" concept where the BHI stators lock into the lattice, creating a shielded volume for the rotator.

MachineMechanics Stator1 Indacene Stator (Left) [Lattice Locked] Axle Alkynyl Axle [Frictionless Bearing] Stator1->Axle Rotator Phenylene Rotator [Dynamic Element] Stator1->Rotator Creates Free Volume (Steric Shielding) Stator2 Indacene Stator (Right) [Lattice Locked] Stator2->Rotator Creates Free Volume (Steric Shielding) Axle->Stator2 Axle->Rotator Rotator->Axle Crystal Crystal Lattice Packing (Van der Waals Forces) Crystal->Stator1 Immobilizes Crystal->Stator2 Immobilizes

Caption: Structural logic of the Amphidynamic Crystal. Indacene stators absorb lattice forces, protecting the rotator.

Part 4: Characterization & Validation

To confirm the synthesis of a functioning molecular machine (and not just a static molecule), the following data checks are required:

TechniqueObservation TargetSuccess Criteria
¹H NMR (Solution) Purity & SymmetrySharp aromatic peaks; disappearance of terminal alkyne proton (~3.2 ppm).[1]
Single Crystal XRD Critical: StructureVisualization of the "dumbbell" geometry. Thermal Ellipsoids of the central ring should be large/disordered, indicating motion, while Indacene ellipsoids are small (static).
Solid-State ²H NMR Dynamics (if deuterated)Pake pattern narrowing at high T indicates MHz–GHz rotation rates.[1]
Dielectric Spectroscopy Dipolar ResponseA frequency-dependent peak in the dielectric loss tangent (

) confirms the rotator is reorienting in the electric field.

References

  • Garcia-Garibay, M. A. (2005). Amphidynamic Crystals: Structural Blueprints for Molecular Machines. Proceedings of the National Academy of Sciences, 102(31), 10771-10776.

  • Kottas, G. S., Clarke, L. I., Horinek, D., & Michl, J. (2005). Artificial Molecular Rotors. Chemical Reviews, 105(4), 1281–1376.

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1][2] Journal of Organometallic Chemistry, 653(1-2), 46-49.[1]

  • Setaka, W., & Yamaguchi, K. (2012). Molecular Gyroscopes: Chemical Structures and Dynamics. Journal of the American Chemical Society, 134(30), 12458–12461.

  • Vogelsberg, C. S., & Garcia-Garibay, M. A. (2011). Crystalline Molecular Machines: Function, Phase Order, and Reactivity. Chemical Society Reviews, 41(5), 1892-1910.

Sources

Advanced Protocol: 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene in OLED Material Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Rationale

4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene is a critical electrophilic building block for the synthesis of rigid, sterically demanding cores in Organic Light Emitting Diodes (OLEDs). Unlike fully aromatic s-indacene derivatives which often suffer from low solubility and excessive


-stacking (leading to fluorescence quenching), the hexahydro  core offers a unique balance of structural rigidity and aliphatic character.
Key Structural Advantages:
  • Triplet Energy Confinement: The saturated rings in the hexahydro-s-indacene core interrupt extended

    
    -conjugation. This "conjugation break" is essential for designing Host Materials  for Phosphorescent OLEDs (PhOLEDs), where high Triplet Energy (
    
    
    
    eV) is required to prevent reverse energy transfer from the dopant.
  • Suppression of Aggregation: The aliphatic fused rings provide steric bulk that inhibits intermolecular

    
    -
    
    
    
    interactions, reducing crystallization and improving the amorphous stability of thin films.
  • Versatile Reactivity: The bromine substituent serves as a precise handle for palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki-Miyaura), allowing the attachment of charge-transporting moieties (e.g., carbazoles, triarylamines).

Application Workflow: Synthesis of High-Purity HTM

The following protocol details the conversion of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene into a Hole Transport Material (HTM) via Buchwald-Hartwig amination. This specific workflow is designed to minimize halogen impurities, which are detrimental to OLED device lifetime.

Protocol A: Buchwald-Hartwig Amination[1][2]

Objective: Coupling of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene with Bis(4-biphenylyl)amine to create a bulky HTM.

Reagents:

  • Scaffold: 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (1.0 eq)

  • Nucleophile: Bis(4-biphenylyl)amine (1.1 eq)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ] (0.02 eq)
    
  • Ligand: Tri-tert-butylphosphine [

    
    ] (0.08 eq) or S-Phos (for higher steric tolerance).
    
  • Base: Sodium tert-butoxide (

    
    ) (1.5 eq) - Note: Must be stored in a glovebox.
    
  • Solvent: Anhydrous Toluene (degassed).

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of

    
    .[1]
    
  • Loading: In a glovebox, charge the flask with the Scaffold (5.0 mmol), Nucleophile (5.5 mmol),

    
     (0.1 mmol), and 
    
    
    
    (7.5 mmol).
  • Solvation: Add anhydrous Toluene (50 mL) via syringe. Add the Ligand solution last to prevent catalyst poisoning.

  • Reaction: Heat the mixture to 110°C (reflux) for 12–24 hours. Monitor via TLC (Hexane/DCM 4:1) or HPLC until the bromide starting material is fully consumed (<0.1% remaining).

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with DCM.

  • Concentration: Remove solvent under reduced pressure to yield the crude solid.

Protocol B: Electronic Grade Purification (Critical)

OLED materials require purity >99.95%. Standard recrystallization is insufficient.

  • Column Chromatography: Purify crude on silica gel (Gradient: Hexane -> 10% DCM/Hexane).

  • Recrystallization: Dissolve in minimal boiling Toluene; precipitate by slow addition of Ethanol. Repeat 2x.

  • Vacuum Sublimation (The "OLED Standard"):

    • Place the recrystallized powder in a gradient sublimation tube.

    • Pressure:

      
       Torr.
      
    • Temperature: Set source zone to

      
       (approx. 180-220°C depending on derivative).
      
    • Collect the middle fraction (purest zone). Reject the volatile front and the ash residue.

Experimental Visualization

Figure 1: Synthetic Logic & Workflow

SynthesisWorkflow Start 4-Bromo-1,2,3,5,6,7- hexahydro-s-indacene Catalyst Pd2(dba)3 / P(t-Bu)3 NaOtBu, Toluene Start->Catalyst Amine Bis(4-biphenylyl)amine Amine->Catalyst Crude Crude HTM Intermediate Catalyst->Crude 110°C, 24h Buchwald-Hartwig Purification 1. Silica Column 2. Recrystallization (Tol/EtOH) Crude->Purification Remove Pd/Salts Sublimation High-Vac Sublimation (<1e-6 Torr) Purification->Sublimation Remove Volatiles FinalProduct Electronic Grade Indacene-HTM (>99.9%) Sublimation->FinalProduct Final Isolation

Caption: Figure 1: Optimized synthetic pathway from bromo-precursor to electronic-grade OLED material, emphasizing the critical sublimation step.

Device Fabrication & Characterization

Once the material is synthesized and sublimed, it is integrated into a standard OLED stack.

Device Architecture

The hexahydro-s-indacene derivative functions best as a Hole Transport Layer (HTL) or Electron Blocking Layer (EBL) due to its high LUMO level (blocking electrons) and moderate HOMO level (facilitating hole injection).

Standard Stack: ITO (150 nm) / HIL (10 nm) / Indacene-HTM (40 nm) / EML (30 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm)

Figure 2: OLED Stack Configuration

OLEDStack Cathode Cathode: Al (100 nm) Electron Injection EIL EIL: LiF (1 nm) Cathode->EIL ETL ETL: Alq3 or TPBi (30 nm) EIL->ETL EML EML: Host + Dopant (30 nm) ETL->EML HTM **Target Material** Indacene-HTM (40 nm) (Hole Transport / Electron Blocking) EML->HTM HIL HIL: PEDOT:PSS or HAT-CN (10 nm) HTM->HIL Anode Anode: ITO (150 nm) Transparent Substrate HIL->Anode

Caption: Figure 2: Vertical architecture of the OLED device. The Target Material is positioned as the HTM to leverage its high triplet energy and hole mobility.

Characterization Data Summary
MetricTest MethodTarget SpecificationRationale
Purity HPLC / 1H-NMR> 99.95%Halogens quench excitons; impurities reduce lifetime.
Glass Transition (

)
DSC> 110°CHigh

prevents morphological degradation (crystallization) during operation.
Triplet Energy (

)
Low-Temp PL (77K)> 2.7 eVEssential to confine excitons if used next to blue/green phosphors.
HOMO Level CV / AC-2-5.2 to -5.5 eVMatches work function of HIL for efficient hole injection.

Troubleshooting & Optimization

  • Problem: Low yield in Buchwald-Hartwig coupling.

    • Root Cause:[2][3] Steric hindrance of the hexahydro-indacene core.

    • Solution: Switch ligand to S-Phos or X-Phos , which are designed for sterically demanding substrates. Increase catalyst loading to 2 mol%.

  • Problem: Material turns yellow/brown during sublimation.

    • Root Cause:[2][3] Thermal decomposition due to trace oxygen or excessive temperature.

    • Solution: Ensure vacuum is

      
       Torr. Use a "train sublimation" setup to separate decomposition products from the main band.
      
  • Problem: Device shows high leakage current.

    • Root Cause:[2][3] Crystallization of the HTM layer.

    • Solution: The hexahydro-core is designed to prevent this, but if it occurs, mix the material with a second HTM (co-deposition) to increase entropy and stabilize the amorphous phase.

References

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction: Protocols and Mechanism. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Properties and Applications in green and sky blue phosphorescent OLEDs (Indacene derivatives). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Removing dibromo impurities from 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (CAS: 108722-46-9) Ticket ID: INC-482-PUR Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division[1][2]

Introduction: The "Symmetry Trap"

Welcome to the technical support hub. If you are accessing this guide, you are likely facing the classic challenge of substituting symmetric polycyclic hydrocarbons: selectivity .

4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (hereafter Mono-Br ) is a critical precursor for asymmetric metallocene catalysts.[1][2] However, its synthesis from hexahydro-s-indacene often yields a persistent impurity: 4,8-dibromo-1,2,3,5,6,7-hexahydro-s-indacene (hereafter Di-Br ).[1][2]

Because the starting material is symmetric, the electronic activation caused by the first bromine addition is subtle, often leading to over-bromination before the mono-species can be isolated. This guide details the protocols to separate these species based on their crystallographic and polarity differences.

Module 1: Diagnosis & Root Cause

Q: Why is the dibromo impurity forming even when I control stoichiometry?

A: This is a kinetic vs. thermodynamic issue inherent to the s-indacene scaffold. The hexahydro-s-indacene core is electron-rich.[1][2] Upon adding the first bromine (Electrophilic Aromatic Substitution), the ring is slightly deactivated but remains reactive enough to accept a second bromine atom, particularly at the para position (C8), which restores symmetry to the molecule.

If your mixing efficiency is poor or local concentration of brominating agent (


 or NBS) is high, the reaction will drive straight to the Di-Br  species locally, even if the bulk stoichiometry is 1:1.
Visualization: The Bromination Pathway

BrominationPathway Start Hexahydro-s-indacene (Symmetric) Mono 4-Bromo-s-indacene (Target: Asymmetric) Start->Mono +1 eq Br2/NBS (Fast) Di 4,8-Dibromo-s-indacene (Impurity: Symmetric) Mono->Di + Excess Br2 (Competes with Step 1)

Figure 1: Reaction pathway showing the competitive formation of the thermodynamic sink (Di-Br).[2]

Module 2: Purification Protocols

Protocol A: The "Solubility Switch" (Recommended)

Best for: Removing <15% Di-Br impurity.[1][2]

The Science: The Di-Br impurity is highly symmetric (


/

symmetry).[2] This allows it to pack more efficiently in a crystal lattice than the asymmetric Mono-Br .[1][2] Consequently, Di-Br is significantly less soluble in non-polar aliphatic solvents than the target molecule.[1][2] We exploit this by "crashing out" the impurity.

Step-by-Step Workflow:

  • Concentration: Evaporate the crude reaction mixture to dryness to remove halogenated solvents (DCM/Chloroform).

  • Solvent Selection: Use cold n-Hexane or n-Pentane .[1][2]

    • Note: Do not use diethyl ether or DCM, as both species are too soluble in these.[2]

  • The "Swish":

    • Add minimal n-Hexane (approx. 2-3 mL per gram of crude).[1][2]

    • Sonicate or vigorously stir at 0°C for 15 minutes.

    • The Mono-Br will dissolve (or form a supernatant oil), while the Di-Br will remain as a white/off-white precipitate.[1][2]

  • Filtration:

    • Filter rapidly through a sintered glass funnel while cold.[2]

    • Filtrate: Contains your target Mono-Br .[1][2]

    • Cake: Contains the Di-Br impurity.[1][2]

Protocol B: Recrystallization (High Purity)

Best for: Large scale batches (>50g) where chromatography is too expensive.[2]

Solvent System: Ethanol (EtOH) or Methanol (MeOH).[2]

ComponentSolubility in Hot EtOHSolubility in Cold EtOHBehavior
Mono-Br HighModerateTends to oil out if cooled too fast.[1][2]
Di-Br Low/ModerateVery LowCrystallizes rapidly.[1][2]

Troubleshooting the "Oil Out": If the Mono-Br separates as an oil rather than crystals:

  • Re-heat to dissolve.[2]

  • Add a "seed" crystal of pure Mono-Br (if available).[1][2]

  • Cool very slowly (wrap the flask in foil/towel).

  • If it still oils, use a Seeding Strategy : Scratch the glass side of the flask with a glass rod to induce nucleation.

Module 3: Chromatography (The "Nuclear Option")

Best for: High-value, small-scale samples (<5g) or when Di-Br > 20%.[1][2]

Stationary Phase: Silica Gel (230-400 mesh).[1][2] Mobile Phase: 100% Hexanes


 5% DCM/Hexanes.[2]

The Challenge: Both compounds are non-polar.[2] The


 (difference in retention factor) is small. The Di-Br  usually elutes first due to higher symmetry and lack of a permanent dipole moment compared to the Mono-Br (depending on the exact conformation, but generally Di-Br travels faster in non-polar eluents).[1][2]

Decision Tree for Purification:

PurificationLogic Input Crude Mixture (Mono + Di) Check Check Di-Br Content (GC/NMR) Input->Check LowImp Di-Br < 10% Check->LowImp HighImp Di-Br > 10% Check->HighImp MethodA Method A: Cold Hexane Slurry LowImp->MethodA MethodB Method B: Chromatography (Hexane Isocratic) HighImp->MethodB Success Filtrate = Pure Mono MethodA->Success Filter Solids

Figure 2: Logic flow for selecting the appropriate purification method based on impurity load.[1][2]

Module 4: Validation (QC)

Once you have isolated the material, you must validate that the Di-Br is removed.[2]

  • GC-MS: The most definitive method.[1][2]

    • Mono-Br: Molecular Ion

      
       at ~236/238 amu (1:1 ratio).[1][2]
      
    • Di-Br: Molecular Ion

      
       at ~314/316/318 amu (1:2:1 ratio).[1][2]
      
  • 1H NMR (CDCl3):

    • Look at the aromatic region (6.9 - 7.3 ppm).[1][2]

    • Mono-Br: Will show an asymmetric pattern (singlet for the isolated proton, coupling for the others).[2]

    • Di-Br: Will show a simplified spectrum (often a singlet) due to symmetry.[1][2] Any singlet appearing "cleanly" where a multiplet should be indicates Di-Br contamination.[1][2]

References

  • ChemicalBook. (2025).[2] 4-Bromo-1,2,3,5,6,7-hexahydro-s-Indacene Properties and Suppliers.[1][2][3] Retrieved from [2]

  • National Institutes of Health (PMC). (2021).[2] Process Development and Synthesis of Process-Related Impurities... (General principles of removing dibromo impurities via recrystallization). Retrieved from [2]

  • ChemScene. (2025). Product Data Sheet: 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene.[1][2][3][4] Retrieved from [2]

  • ResearchGate. (2020).[2] Determination of the Mono and Dibromo Derivatives Ratio... (Analytical methods for bromo-derivatives). Retrieved from

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Optimizing recrystallization solvents for 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene. The following troubleshooting guides and FAQs are designed to address specific experimental challenges, grounded in established purification principles.

Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the fundamental characteristics of an ideal recrystallization solvent?

An ideal solvent for recrystallization must satisfy several key criteria. The primary requirement is that the compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1][2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Other critical characteristics include:

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the desired compound crystallizes).[1][3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3][4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[4][5]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]

Q2: How can I predict a suitable starting solvent for 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene?

The principle of "like dissolves like" is the best starting point.[5] 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (C₁₂H₁₃Br) has a large, nonpolar hydrocarbon backbone with a single bromine atom, suggesting it is a relatively nonpolar compound.[6][7] Therefore, you should begin by screening nonpolar to moderately polar solvents.

  • Good starting points: Alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene), and ethers (e.g., diethyl ether).

  • Possibly suitable: Esters (e.g., ethyl acetate) and chlorinated solvents (e.g., dichloromethane).[8]

  • Likely unsuitable: Highly polar solvents like water, methanol, or ethanol are unlikely to dissolve the compound sufficiently when hot, though they could potentially be used as anti-solvents in a mixed-solvent system.[9]

Q3: When is a mixed-solvent system appropriate?

A mixed-solvent system is employed when no single solvent meets the ideal criteria.[10] This is a common scenario where a compound is too soluble in one solvent (even when cold) and insoluble in another (even when hot). The technique involves dissolving the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then adding a "bad" hot anti-solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point).[5][11][12] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening (Small Scale)

This protocol is essential for identifying a suitable solvent or solvent pair before committing a large amount of material.

  • Place approximately 50-100 mg of crude 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene into several small test tubes.

  • To each tube, add a different potential solvent (e.g., hexane, toluene, ethyl acetate, ethanol) dropwise at room temperature, swirling after each addition.

  • Observe solubility. If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization.[3]

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath.[13]

  • Continue adding the hot solvent dropwise until the solid dissolves completely. Record the approximate volume needed.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.[10]

  • Optimal Outcome: A good solvent will show poor solubility at room temperature but complete dissolution when hot, followed by the formation of a large crop of crystals upon cooling.[2]

Data Summary: Common Recrystallization Solvents

For your convenience, the properties of several common solvents are summarized below.

SolventBoiling Point (°C)Relative PolarityNotes
Water1001.000Most polar; suitable for polar compounds.[8][14]
Methanol650.762Highly polar.[8][14]
Ethanol780.654Polar; often used in mixed systems with water.[8][14]
Acetone560.355Mid-polarity; highly volatile.[8][14]
Ethyl Acetate770.228Mid-polarity.[8][14]
Dichloromethane400.309Low boiling point, good for nonpolar compounds.[8]
Toluene1110.099Nonpolar aromatic; higher boiling point.[8][14]
Hexane690.009Very nonpolar; good for nonpolar compounds.[8]
Visualization: Solvent Selection Workflow

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.

SolventSelection cluster_solubility Solubility Test start Start: Crude Compound test_solvents Screen Solvents (Small Scale) (Hexane, Toluene, EtOAc, etc.) start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable as Single Solvent (Consider as 'Good' Solvent for Mixed Pair) dissolves_cold->unsuitable Yes insoluble Insoluble (Consider as 'Anti-Solvent' for Mixed Pair) dissolves_hot->insoluble No cool_solution Cool Solution Slowly dissolves_hot->cool_solution Yes try_mixed Consider Mixed-Solvent System unsuitable->try_mixed insoluble->try_mixed crystals_form Crystals Form? cool_solution->crystals_form good_solvent SUCCESS: Use as Single Solvent crystals_form->good_solvent Yes (Good Yield) crystals_form->try_mixed No / Poor Yield

Caption: A decision tree for systematic solvent selection.

Troubleshooting Common Recrystallization Issues
Q4: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[15] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is significantly impure.[16][17]

  • Solution 1: Reheat and Add More Solvent. Reheat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[16][17] Placing the flask in a large beaker of hot water and allowing the entire apparatus to cool to room temperature can promote slower cooling.

  • Solution 2: Lower the Solution Temperature. Add a small amount of a miscible solvent with a lower boiling point to reduce the overall boiling temperature of the solution before cooling.

  • Solution 3: Change Solvents. If the problem persists, select a new solvent with a lower boiling point.[16]

Q5: No crystals are forming even after the solution has cooled in an ice bath. What is wrong?

This is a common issue that can usually be resolved. The most likely cause is that too much solvent was used, and the solution is not supersaturated.[17][18]

  • Solution 1: Induce Crystallization. Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[10][15] The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previous batch if available.

  • Solution 2: Reduce Solvent Volume. If inducing crystallization fails, you have likely used too much solvent.[10][17] Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration.[16][18] Allow the more concentrated solution to cool again slowly.

  • Solution 3: Try an Anti-Solvent. If you are using a solvent in which the compound is moderately soluble even when cold, you can try adding a miscible anti-solvent (one in which the compound is insoluble) dropwise to the cold solution until it becomes cloudy, which should induce precipitation.

Visualization: Troubleshooting Crystal Formation Failure

Troubleshooting start Problem: No Crystals Formed on Cooling check_saturation Is the solution clear? start->check_saturation supersaturated Solution is likely supersaturated. check_saturation->supersaturated Yes not_saturated Solution is not saturated (Too much solvent used) check_saturation->not_saturated No (Cloudy/Oily) induce Induce Crystallization: 1. Scratch inner surface of flask 2. Add a seed crystal supersaturated->induce reassess If problem persists, re-evaluate solvent choice or consider mixed-solvent system induce->reassess reduce_volume Reduce Solvent Volume: - Gently boil off a portion of the solvent - Re-cool slowly not_saturated->reduce_volume reduce_volume->reassess

Caption: A logical guide for troubleshooting lack of crystallization.

Q6: My final product is still impure after recrystallization. What are the next steps?

If impurities are still present, consider the following possibilities:

  • Ineffective Solvent Choice: The chosen solvent may not have adequately differentiated between your compound and the impurities.[16] Re-screen for a more selective solvent.

  • Cooling Was Too Rapid: "Crash cooling" by placing a hot flask directly into an ice bath can trap impurities within the crystal lattice.[10][19] Always allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Incomplete Washing: Ensure the filtered crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities without dissolving the product itself.[19]

  • Repeat the Recrystallization: A second recrystallization using fresh, clean solvent will often significantly improve purity, although it will result in some loss of yield.

Q7: Crystals are forming prematurely in the funnel during hot filtration. How can I prevent this?

This happens when the solution cools too quickly in the filtration apparatus.[15][16]

  • Solution 1: Use Excess Hot Solvent. Use slightly more hot solvent than the absolute minimum required to dissolve the compound. This keeps the solution from becoming saturated during the brief temperature drop of filtration. The excess solvent can be evaporated after filtration is complete.[16]

  • Solution 2: Pre-heat the Apparatus. Keep the filtration apparatus (funnel, filter paper, and receiving flask) hot by placing it on a steam bath or hot plate and passing hot solvent through it just before filtering your solution.[16] Using a stemless funnel can also help by reducing the surface area available for cooling.[16]

References
  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Recrystallization - Single Solvent - University of California, Los Angeles. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. [Link]

  • Recrystallization using two solvents - YouTube. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Problems in recrystallization - Biocyclopedia. [Link]

  • Mixed Solvent Recrystallization of Acetanilide - University of Missouri–St. Louis. [Link]

  • Recrystallization (chemistry) - Wikipedia. [Link]

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  • Solvent Polarity Table | PDF - Scribd. [Link]

  • 4-Bromo-8-nitro-1,2,3,5,6,7-hexahydro-s-indacene - PubChem. [Link]

  • Crystallization Solvents.pdf - University of California, Berkeley. [Link]

  • 4-Bromo-11335577-Octaethyl-123567-Hexahydro-S-Indacene 95.0%(GC) | PureSynth. [Link]

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  • Solvents and Polarity - University of Rochester. [Link]

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Technical Support Center: Navigating Coupling Reactions with 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene. This resource is designed to address the common challenge of its low reactivity in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in established mechanistic principles and field-proven insights.

Understanding the Challenge: The Unique Nature of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

The structure of 4-bromo-1,2,3,5,6,7-hexahydro-s-indacene presents a unique combination of electronic and steric factors that can impede standard cross-coupling protocols. The tricyclic, non-planar indacene core is electron-rich, which can influence the oxidative addition step in the catalytic cycle.[1][2] Additionally, the bromine atom is situated in a sterically demanding environment, which can hinder the approach of the palladium catalyst.[3][4] This guide will help you navigate these challenges to achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my Suzuki-Miyaura coupling with 4-bromo-1,2,3,5,6,7-hexahydro-s-indacene?

A1: Low conversion in Suzuki-Miyaura couplings with this substrate often stems from a combination of steric hindrance and the electron-rich nature of the indacene ring system.[1][5] The bulky, three-dimensional structure can make it difficult for the palladium catalyst to access the C-Br bond for oxidative addition. Furthermore, the electron-donating character of the alkyl-substituted aromatic system can slow down this crucial initial step of the catalytic cycle.[1]

To address this, consider the following troubleshooting steps:

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Switching to bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos, XPhos, or RuPhos can significantly enhance catalytic activity.[6][7] These ligands promote the formation of the active monoligated palladium species, which is crucial for the oxidative addition to sterically hindered and electron-rich aryl bromides.[6][7]

  • Base and Solvent Choice: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are often used, they can sometimes promote side reactions like dehalogenation.[8] Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are often effective in Suzuki couplings.[6][9] Ensure your solvent (e.g., dioxane, toluene, or THF) is anhydrous and thoroughly degassed, as water and oxygen can deactivate the catalyst.[10]

  • Temperature and Reaction Time: Given the substrate's low reactivity, you may need to increase the reaction temperature (e.g., to 100-120 °C) and extend the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.

Q2: I'm attempting a Sonogashira coupling, but I'm primarily observing homocoupling of my alkyne (Glaser coupling). What's going wrong?

A2: The observation of significant Glaser homocoupling in Sonogashira reactions is often attributed to the copper(I) cocatalyst.[11] This side reaction can be particularly problematic when the desired cross-coupling is slow, as is often the case with challenging substrates like 4-bromo-1,2,3,5,6,7-hexahydro-s-indacene.

Here are some strategies to mitigate this issue:

  • Copper-Free Conditions: A highly effective solution is to switch to a copper-free Sonogashira protocol.[11][12][13] These methods rely on a palladium catalyst and a suitable amine base. The use of bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, is often crucial for the success of copper-free Sonogashira couplings with aryl bromides.[11]

  • Ligand and Base Optimization: If you must use a copper-co-catalyzed system, optimizing the ligand and base is key. N-Heterocyclic Carbene (NHC) palladium complexes have shown promise in catalyzing Sonogashira reactions of aryl bromides.[12] For the base, a hindered amine like diisopropylethylamine (DIPEA) or piperidine can be beneficial.

  • Slow Addition of the Alkyne: In some cases, slowly adding the alkyne to the reaction mixture can help to minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q3: My Buchwald-Hartwig amination is sluggish, and I'm seeing decomposition of my starting material at higher temperatures. How can I improve this?

A3: The Buchwald-Hartwig amination of sterically hindered and electron-rich aryl bromides can be challenging, often requiring carefully optimized conditions to avoid side reactions like hydrodehalogenation or catalyst decomposition at elevated temperatures.[10][14]

To enhance the efficiency of your Buchwald-Hartwig amination, consider these points:

  • Modern Catalyst Systems: Employing modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) in combination with bulky biaryl phosphine ligands (such as BrettPhos, DavePhos, or XantPhos) is highly recommended.[10][15][16] These systems are often more active at lower temperatures, which can help to prevent the decomposition of sensitive substrates.[10]

  • Appropriate Base Selection: The choice of base is critical and depends on the nature of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[17] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require higher catalyst loadings or longer reaction times.[17]

  • Solvent Considerations: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard choices.[10] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
Low or No Conversion Inefficient oxidative addition due to steric hindrance and electron-rich nature of the substrate.[1][5]1. Ligand: Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos).[6] 2. Catalyst: Use a modern palladium precatalyst (e.g., XPhos Pd G3). 3. Temperature: Gradually increase the reaction temperature up to 110 °C.[5]
Dehalogenation of Starting Material The base may be too strong, or the reaction temperature is too high.[8]1. Base: Change from an alkoxide base to a weaker base like K₃PO₄ or K₂CO₃.[8] 2. Temperature: Attempt the reaction at a lower temperature for a longer duration.[8]
Protodeboronation of Boronic Acid Presence of water or insufficiently anhydrous conditions.1. Solvent: Ensure the use of strictly anhydrous and degassed solvents. 2. Reagents: Use freshly opened or purified boronic acid.
Troubleshooting Sonogashira Coupling
Issue Potential Cause Recommended Solution
Dominant Glaser Homocoupling Copper-catalyzed side reaction is faster than the desired cross-coupling.[11]1. Protocol: Switch to a copper-free Sonogashira protocol.[11][13] 2. Ligand: For copper-free conditions, use a bulky, electron-rich phosphine like P(t-Bu)₃.[11]
Low Yield of Cross-Coupled Product Inefficient catalytic cycle with the aryl bromide.1. Catalyst System: Consider using an NHC-palladium complex.[12] 2. Solvent: A more polar aprotic solvent like DMF or NMP might improve solubility and reaction rates.[18]
Decomposition of Alkyne Reaction conditions are too harsh.1. Temperature: Attempt the reaction at room temperature if using a highly active catalyst system.[11] 2. Base: Use a milder amine base.
Troubleshooting Buchwald-Hartwig Amination
Issue Potential Cause Recommended Solution
Sluggish Reaction Steric hindrance impeding the catalytic cycle.[14][16]1. Ligand/Precatalyst: Use a modern, highly active system like BrettPhos Pd G3 or DavePhos Pd G3.[15] 2. Base: Ensure a sufficiently strong base (e.g., NaOtBu, LHMDS) is used to deprotonate the amine.[17]
Hydrodehalogenation Byproduct β-hydride elimination is competing with reductive elimination.[10]1. Ligand Choice: Bidentate ligands like BINAP or DPPF were historically used to suppress this, but modern bulky monophosphine ligands are also effective at promoting reductive elimination.[10][19] 2. Amine Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents).
Catalyst Decomposition Reaction temperature is too high for the chosen catalyst system.1. Screen Catalysts: Screen different generations of Buchwald-Hartwig catalysts to find one that is active at a lower temperature.[19] 2. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[10]

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vial, add 4-bromo-1,2,3,5,6,7-hexahydro-s-indacene (1.0 mmol), the boronic acid coupling partner (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe. Then, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

General Protocol for a Copper-Free Sonogashira Coupling
  • Catalyst Preparation (in situ): In a separate vial under an inert atmosphere, dissolve (AllylPdCl)₂ (0.01 mmol) and P(t-Bu)₃ (0.02 mmol) in anhydrous, degassed DMF (1 mL).

  • Reaction Setup: In the main reaction vial, combine 4-bromo-1,2,3,5,6,7-hexahydro-s-indacene (1.0 mmol), the terminal alkyne (1.2 mmol), and a hindered amine base such as diisopropylethylamine (DIPEA, 2.0 mmol) in anhydrous, degassed DMF (4 mL).

  • Initiation: Add the prepared catalyst solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. If no reaction is observed, gradually heat to 50-80 °C.

  • Monitoring: Follow the consumption of the starting materials by TLC or GC-MS.

Visualizing the Troubleshooting Process

Below is a generalized workflow for troubleshooting a challenging cross-coupling reaction.

Troubleshooting_Workflow Start Low Reactivity Observed Check_Substrate Assess Substrate Properties (Steric/Electronic) Start->Check_Substrate Initial_Screen Standard Conditions Failed Check_Substrate->Initial_Screen Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Initial_Screen->Optimize_Ligand Optimize_Base Optimize Base (Strength, Solubility) Optimize_Ligand->Optimize_Base Optimize_Solvent Optimize Solvent (Polarity, Anhydrous) Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Success Successful Coupling Optimize_Temp->Success Improved Yield Reassess Reassess Approach (Alternative Coupling) Optimize_Temp->Reassess No Improvement

Caption: A logical workflow for troubleshooting challenging cross-coupling reactions.

References

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  • Gagnon, A., et al. (2020). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 49(32). [Link]

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  • Francis Academic Press. (2020). Study of Electronic Effect in Organic Reactions Introduction. [Link]

  • Rathore, R., & Lindeman, S. V. (2002). Steric hindrance as a mechanistic probe for olefin reactivity: variability of the hydrogenic canopy over the isomeric adamantylideneadamantane/sesquihomoadamantene pair (a combined experimental and theoretical study). The Journal of organic chemistry, 67(15), 5129–5136. [Link]

  • Paradine Research Group. (2020, January 9). Research. [Link]

  • Tetrahedron Letters. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

Sources

Technical Support Center: Separation of 4-Bromo and 8-Bromo Isomers of Hexahydro-s-indacene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of 4-bromo and 8-bromo isomers of hexahydro-s-indacene. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental work. The protocols and advice provided herein are based on established principles of chromatography and purification of aromatic positional isomers.

I. Frequently Asked Questions (FAQs)

Q1: Why is the separation of 4-bromo and 8-bromo hexahydro-s-indacene isomers so challenging?

A: Positional isomers, such as the 4-bromo and 8-bromo derivatives of hexahydro-s-indacene, often exhibit very similar physical and chemical properties. They have the same molecular weight and elemental composition, and often have very close polarities and boiling points. The primary difference lies in the position of the bromine atom on the aromatic ring, which can lead to subtle differences in dipole moment, polarizability, and steric hindrance. These small differences must be exploited for successful separation.

Q2: What are the primary techniques recommended for separating these isomers?

A: The most common and effective techniques for separating these types of isomers are High-Performance Liquid Chromatography (HPLC) and flash column chromatography. In some cases, fractional crystallization can also be employed, either as a standalone technique or in conjunction with chromatography. Gas Chromatography (GC) may also be a viable analytical technique, particularly with a high-resolution capillary column.

Q3: I am not getting any separation between the two isomers on my C18 HPLC column. What is the likely problem?

A: Standard C18 columns primarily separate compounds based on hydrophobicity. Since the 4-bromo and 8-bromo isomers have very similar hydrophobic characteristics, a C18 column may not provide sufficient selectivity. The key to separating these isomers is often to utilize a stationary phase that can engage in alternative interactions, such as π-π stacking.

Q4: Is there a preferred elution order for the 4-bromo and 8-bromo isomers?

A: Predicting the elution order of positional isomers can be complex and is highly dependent on the stationary and mobile phases used. In reversed-phase HPLC, the isomer with the slightly higher polarity would generally elute earlier. The polarity is influenced by the position of the bromine atom; however, without experimental data, the elution order should be determined empirically. In normal-phase chromatography, the less polar isomer will elute first.

II. HPLC Troubleshooting and Method Development

High-Performance Liquid Chromatography is a powerful tool for the separation of the 4-bromo and 8-bromo isomers. However, achieving baseline resolution often requires careful method development.

Q: My peaks for the 4-bromo and 8-bromo isomers are co-eluting or poorly resolved on a C18 column. What steps can I take to improve the separation?

A: Co-elution on a C18 column is a common issue for these types of isomers. Here is a systematic approach to improving resolution:

1. Change the Stationary Phase:

  • Rationale: To resolve isomers with similar hydrophobicity, it is often necessary to introduce a different separation mechanism. Stationary phases with phenyl or pentafluorophenyl (PFP) ligands can provide alternative selectivities through π-π interactions.[1][2][3][4] The electron clouds of the aromatic rings in the stationary phase will interact differently with the electron distribution of the two bromo-isomers, leading to differential retention.

  • Recommendation:

    • Phenyl-Hexyl or Phenyl-Propyl Columns: These columns offer π-π interactions that can be effective in separating positional isomers.

    • Pentafluorophenyl (PFP) Columns: PFP columns provide unique selectivity due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are often an excellent choice for separating halogenated aromatic compounds.

2. Optimize the Mobile Phase:

  • Rationale: The composition of the mobile phase directly influences the retention and selectivity of the separation.

  • Recommendations:

    • Solvent Composition: If using a reversed-phase method (e.g., with a C18 or Phenyl column), systematically vary the ratio of your organic solvent (acetonitrile or methanol) to water. Start with a shallow gradient or run isocratic methods at different solvent strengths.

    • Choice of Organic Modifier: Acetonitrile and methanol have different properties and can provide different selectivities. If you are using acetonitrile, try switching to methanol, and vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile.

    • Additives: For acidic or basic compounds, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a base (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and potentially resolution by suppressing the ionization of silanol groups on the silica support.

3. Adjust the Temperature:

  • Rationale: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn influence selectivity.

  • Recommendation: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). A van't Hoff plot (ln(k) vs 1/T) can be used to determine if there is a temperature at which the selectivity is maximized.

Workflow for HPLC Method Development

HPLC_Workflow cluster_start Initial Analysis cluster_method_dev Method Development Cycle cluster_end Final Method Start Mixture of 4-Bromo and 8-Bromo Isomers Scouting Scouting Run on C18 Column (e.g., Acetonitrile/Water Gradient) Start->Scouting Analysis1 Analyze Resolution Scouting->Analysis1 Decision1 Resolution Adequate? Analysis1->Decision1 ChangeColumn Change Stationary Phase (e.g., Phenyl-Hexyl or PFP) Decision1->ChangeColumn No FinalMethod Optimized Separation Method Decision1->FinalMethod Yes OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, Modifier, Additives) ChangeColumn->OptimizeMobilePhase OptimizeTemp Optimize Temperature OptimizeMobilePhase->OptimizeTemp Analysis2 Analyze Resolution OptimizeTemp->Analysis2 Decision2 Resolution Adequate? Analysis2->Decision2 Decision2->OptimizeMobilePhase No, Iterate Decision2->FinalMethod Yes

Caption: A workflow for developing an HPLC method for the separation of 4-bromo and 8-bromo hexahydro-s-indacene isomers.

Q: I am observing significant peak tailing for my bromo-isomers. What could be the cause and how can I fix it?

A: Peak tailing is a common issue when analyzing halogenated compounds and can be caused by several factors:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica surface of the column can interact with the analytes, leading to tailing.

    • Solution: Use a modern, well-end-capped column. Alternatively, adding a competitive base like triethylamine to the mobile phase can help to mask the silanol groups. Adjusting the mobile phase pH to be 2 units away from the pKa of your compound can also mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Contamination: A buildup of contaminants on the column frit or at the head of the column can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, it may be necessary to replace the column. Using a guard column can help to protect the analytical column from contamination.

III. Column Chromatography Troubleshooting

For larger-scale purifications, flash column chromatography is a cost-effective method.

Q: How do I choose the right solvent system for the column chromatography of 4-bromo and 8-bromo hexahydro-s-indacene?

A: The selection of an appropriate solvent system is crucial for a successful separation.

  • Thin-Layer Chromatography (TLC): Use TLC to screen different solvent systems. The ideal solvent system will give a good separation of the two spots with Rf values between 0.2 and 0.4.

  • Solvent Polarity: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

  • Recommended Starting Points:

    • Hexane/Ethyl Acetate gradient (e.g., starting from 100% hexane and gradually increasing the percentage of ethyl acetate).

    • Hexane/Dichloromethane gradient.

Q: My compounds are coming off the column together. How can I improve the separation?

A: If your isomers are co-eluting, consider the following:

  • Use a Shallower Gradient: A slower, more gradual increase in solvent polarity will give the isomers more time to interact with the stationary phase, which can improve resolution.

  • Change the Adsorbent: If silica gel is not providing adequate separation, consider using alumina. Alumina has different surface properties and may offer a different selectivity for your isomers.

  • Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide column.

  • Sample Loading: Overloading the column can lead to band broadening and poor separation. Ensure that the amount of sample loaded is appropriate for the size of the column.

IV. Recrystallization as a Separation Technique

Fractional crystallization can be a powerful technique for separating isomers, especially if one isomer is significantly less soluble than the other in a particular solvent system.

Q: How can I develop a recrystallization procedure for separating the 4-bromo and 8-bromo isomers?

A: Developing a recrystallization protocol involves a systematic screening of solvents.

1. Solvent Screening:

  • The ideal solvent will dissolve the mixture at an elevated temperature but will allow for the selective crystallization of one isomer upon cooling.

  • Test a range of solvents with varying polarities (e.g., hexane, ethanol, isopropanol, ethyl acetate, toluene).

  • Look for a solvent in which one isomer is sparingly soluble at room temperature but readily soluble at elevated temperatures.

2. Fractional Crystallization Procedure:

  • Dissolve the isomeric mixture in a minimal amount of the chosen hot solvent.

  • Allow the solution to cool slowly. The less soluble isomer should crystallize out first.

  • Collect the crystals by filtration.

  • Analyze the purity of the crystals and the mother liquor by HPLC or GC.

  • Multiple recrystallization steps may be necessary to achieve high purity.

Data Summary Table for Method Selection

TechniqueStationary Phase/AdsorbentMobile Phase/SolventKey Considerations
HPLC Phenyl-Hexyl or PFPAcetonitrile/Water or Methanol/WaterBest for analytical and small-scale preparative work. Offers high resolution.
Column Chromatography Silica Gel or AluminaHexane/Ethyl Acetate or Hexane/DichloromethaneCost-effective for larger scale purification. Resolution may be lower than HPLC.
Recrystallization N/AVarious organic solventsCan be highly effective if there is a significant difference in solubility. Requires screening of solvents.

V. References

  • Studies on π-interactions in liquid phase separations. Available at:

  • Photochemical bromination of substituted indan-1-one derivatives - TÜBİTAK Academic Journals. Available at: [Link]

  • Study on π-π interaction in high performance liquid chromatography - ResearchGate. Available at: [Link]

  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine - ResearchGate. Available at: [Link]

  • Analytical Chemistry predicting the order of elution of compounds in a reverse phase HPLC. Available at: [Link]

  • HPLC Column for Structual Isomers. Available at: [Link]

  • Pi-Pi Interaction - SIELC Technologies. Available at: [Link]

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. Available at: [Link]

Sources

Overcoming steric hindrance in 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Catalysis Subject: Troubleshooting Steric Hindrance in 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene Functionalization Ticket ID: IND-HEX-4BR-SUP Status: Open Responder: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The "Rigid Clamp" Challenge

You are encountering difficulties functionalizing 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene . Unlike standard ortho-disubstituted aryl bromides (e.g., 2,6-dimethylbromobenzene), the s-indacene core presents a unique challenge: Rigid Steric Bulk .[1]

In open-chain analogs, ortho-alkyl groups can rotate away from the incoming metal center to relieve strain.[1] In s-indacene, the methylene groups at positions 3 and 5 are "pinned" back into five-membered rings.[1] This creates a permanent, non-negotiable steric wall around the C4-Bromine bond, significantly retarding the rate of Oxidative Addition —the first and often rate-determining step in Pd-catalyzed cross-coupling.

This guide provides high-fidelity protocols to overcome this barrier using next-generation precatalysts and specific lithiation techniques.

Part 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

The Issue: Standard catalysts like ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 or 

result in recovered starting material or hydrodebromination (reduction). The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) and Pd(II) Precatalysts .
Recommended Ligand Systems

For the s-indacene core, electron-rich, bulky ligands are required to facilitate oxidative addition into the hindered C-Br bond.[1]

LigandApplicationWhy it works for s-indacene
SPhos General PurposeExcellent for hindered aryl chlorides/bromides; high turnover frequency.[1]
XPhos Highly HinderedThe isopropyl groups on the biaryl backbone provide a "pocket" that stabilizes the Pd(0) species.
RuPhos Electron-Rich/HinderedBest if your coupling partner (boronic acid) is also hindered or electron-poor.[1]
Protocol: SPhos Pd G4 Catalyzed Coupling

Use this protocol for coupling with standard aryl/heteroaryl boronic acids.

  • Reagents:

    • 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (1.0 equiv)[1]

    • Boronic Acid (1.2 – 1.5 equiv)[1]

    • Catalyst: SPhos Pd G4 (1.0 – 2.0 mol%)

      • Note: Using G4 precatalyst ensures rapid activation without reducing agents.[1]

    • Base:

      
       (3.0 equiv, finely ground)[1]
      
    • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1).[1]

  • Procedure:

    • Charge a reaction vial with the aryl bromide, boronic acid, base, and SPhos Pd G4.

    • Seal the vial and purge with Argon for 5 minutes (evacuate/backfill x3).

    • Add degassed solvent via syringe.

    • Heat to 80–100 °C for 2–4 hours.

    • Checkpoint: If conversion is <50% after 2 hours, increase temperature to 110 °C. The rigid bulk often raises the activation energy required for oxidative addition.

Part 2: C-N Bond Formation (Buchwald-Hartwig Amination)

The Issue: No reaction with secondary amines; formation of "Pd-black" precipitates. The Fix: Use RuPhos or BrettPhos with a strong base to prevent catalyst poisoning.

Decision Matrix: Ligand Selection

LigandSelection cluster_tips Pro-Tip Start Select Amine Partner Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary BrettPhos BrettPhos Pd G4 (Prevents bis-arylation) Primary->BrettPhos RuPhos RuPhos Pd G4 (Best for steric bulk) Secondary->RuPhos Tip If amine is also hindered (e.g., t-butyl amine), use BrettPhos.

Figure 1: Ligand selection strategy for amination of hindered s-indacene core.

Protocol: RuPhos-Mediated Amination
  • Reagents:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)[1]

    • Catalyst: RuPhos Pd G4 (1–3 mol%)

    • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1]

    • Solvent: Anhydrous Toluene or THF.[1]

  • Critical Step:

    • Do not use weak bases like Carbonates (

      
      ) for hindered substrates in amination; they are too slow to deprotonate the amine-Pd complex, leading to reductive elimination failure.[1] Use NaOtBu  or LiHMDS .
      

Part 3: Lithium-Halogen Exchange (The "Wurtz" Trap)

The Issue: When using


-BuLi, you observe alkylation (butyl group addition) or protonation at the benzylic position (C1/C3/C5/C7) instead of Li-Br exchange.
The Cause: 

-BuLi is nucleophilic and acts as a base. The benzylic protons on the s-indacene rings are slightly acidic. Furthermore, steric hindrance slows down the Li-Br exchange, allowing the

-BuLi to attack elsewhere or perform Wurtz coupling.

The Fix: Use


-BuLi (tert-Butyllithium)  at cryogenic temperatures.[1]
Mechanism: Why t-BuLi?

-BuLi undergoes halogen-lithium exchange irreversibly and much faster than 

-BuLi.[1] It requires 2 equivalents:
  • First eq performs the exchange:

    
    [1]
    
  • Second eq destroys the byproduct:

    
    
    

This prevents the formed alkyl bromide from reacting with your lithiated species.

Protocol: Cryogenic Lithiation
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Dissolution: Dissolve 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene in anhydrous THF (0.1 M concentration).

  • Cooling: Cool to -78 °C (Dry ice/Acetone). Do not run at 0°C.

  • Addition: Add

    
    -BuLi (2.1 equiv)  dropwise over 10 minutes.
    
    • Visual Cue: The solution often turns yellow/orange upon lithiation.

  • Incubation: Stir at -78 °C for exactly 30 minutes .

  • Quench: Add your electrophile (e.g., DMF,

    
    , Iodine) rapidly at -78 °C.
    
  • Warming: Allow to warm to room temperature only after the electrophile has been added.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the Suzuki coupling? A: Yes. For the s-indacene core, microwave heating (120 °C for 30 mins) is highly effective. It helps overcome the activation energy barrier imposed by the steric bulk. However, ensure your solvent system (e.g., Toluene/Water) is compatible with sealed vessel limits.

Q: I see a "homocoupling" dimer product. How do I stop this? A: Homocoupling (


) usually indicates that the transmetalation step is too slow, or oxygen leaked in.[1]
  • Degas solvents more rigorously (sparge with Ar for 20 mins).

  • Increase the amount of Boronic Acid to 1.5 equiv.

  • Switch to a PEPPSI-IPr catalyst, which is extremely robust against homocoupling in sterically demanding systems.[1]

Q: Why is my product co-eluting with the starting material? A: 4-Bromo-s-indacene and its functionalized derivatives are highly lipophilic and planar.[1] They interact weakly with silica.[1]

  • Tip: Use Reverse Phase (C18) chromatography or add 1-5% Toluene to your Hexane mobile phase on silica to improve separation selectivity.

References

  • Buchwald-Hartwig Amination Guide : User's Guide to Pd-Catalyzed C-N Bond Formation. MilliporeSigma. Link

  • Steric Hindrance in Cross-Coupling : Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Link

  • Lithium-Halogen Exchange Mechanism : Bailey, W. F., & Patricia, J. J. (1988).[1][2] The mechanism of the lithium-halogen exchange reaction. Journal of Organometallic Chemistry. Link[1]

  • Catalyst Selection : Palladium Precatalysts for Cross-Coupling. SinoCompound.[1][3] Link

  • Reaction of Hindered Substrates : Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[4] Link

Sources

Validation & Comparative

1H and 13C NMR interpretation for 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: NMR Profiling of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Executive Summary: The Structural Pivot

In the development of advanced metallocene catalysts and pharmaceutical scaffolds, 1,2,3,5,6,7-hexahydro-s-indacene (Parent) serves as a critical rigid backbone. However, its symmetric nature limits its utility in asymmetric catalysis or complex library generation.

The 4-Bromo derivative (Product) represents a high-value "break-symmetry" intermediate. By introducing a halogen handle at the C4 position, researchers unlock the ability to perform cross-coupling reactions (Suzuki, Buchwald-Hartwig) specifically on one side of the tricyclic core.

This guide provides a definitive technical comparison of the NMR profiles of the Parent vs. the 4-Bromo variant. It focuses on the diagnostic signals required to validate the successful mono-bromination of the scaffold, a common bottleneck in scale-up synthesis.

Structural Analysis & Symmetry Breaking

To interpret the NMR data correctly, one must understand the symmetry degradation that occurs during bromination.

  • Parent (Hexahydro-s-indacene): Possesses

    
     symmetry (or effective 
    
    
    
    in solution). The "top" and "bottom" are identical; the "left" and "right" are identical.
  • Product (4-Bromo derivative): Symmetry reduces to

    
     (a single mirror plane passing through C4 and C8). This renders the protons on the "bromine side" magnetically distinct from those on the "hydrogen side."
    

SymmetryAnalysis cluster_signals 1H NMR Signal Count Parent Parent Scaffold (D2h Symmetry) All Benzylic H equivalent Reaction Electrophilic Bromination Parent->Reaction P_Sig Parent: 1 Ar-H Signal 2 Aliph Signals Parent->P_Sig Product 4-Bromo Derivative (Cs Symmetry) Split Aliphatic Signals Reaction->Product Prod_Sig Product: 1 Ar-H Signal (Integration 1H) 3 Aliph Signals (Split Benzylics) Product->Prod_Sig

Figure 1: Symmetry degradation workflow. The loss of the


 axis perpendicular to the ring plane is the primary diagnostic indicator.

Comparative 1H NMR Interpretation

The most common failure mode in synthesizing this intermediate is over-bromination (dibromo species) or regiochemical scrambling. The 1H NMR spectrum provides the fastest "Go/No-Go" decision point.

Table 1: Proton Chemical Shift Comparison (CDCl3, 300-500 MHz)
FeatureParent (Hexahydro-s-indacene)4-Bromo-1,2,3,5,6,7-hexahydro-s-indaceneDiagnostic Note
Aromatic H ~7.15 ppm (s, 2H)~7.00 – 7.10 ppm (s, 1H )Critical: Integration drops from 2H to 1H relative to aliphatic core.[1]
Benzylic H (Proximal) ~2.90 ppm (t, 8H)~3.05 – 3.15 ppm (t, 4H)Protons at C3/C5 (ortho to Br) shift downfield due to deshielding.
Benzylic H (Distal) Equivalent to above~2.85 – 2.95 ppm (t, 4H)Protons at C1/C7 (meta to Br) remain similar to parent.
Homobenzylic H ~2.10 ppm (quint, 4H)~2.05 – 2.15 ppm (m, 4H)Central CH2s (C2/C6) often overlap or broaden but remain largely unchanged.
Detailed Analysis
  • The "Integration Ratio" Test:

    • Parent: Ratio of Aromatic : Benzylic : Homobenzylic is 1 : 4 : 2 .

    • Product: Ratio of Aromatic : Benzylic(A) : Benzylic(B) : Homobenzylic is 1 : 4 : 4 : 4 (normalized to 1 Ar-H).

    • Application: If you integrate the aromatic peak as 1.0 and the total aliphatic region integrates to < 12.0, you likely have di-brominated impurities (which have 0 aromatic protons).

  • The "Split Triplet" Effect:

    • In the parent, the benzylic protons appear as a clean triplet (or apparent triplet).

    • In the 4-bromo derivative, the heavy bromine atom exerts a deshielding inductive effect (-I) on the adjacent benzylic protons (C3 and C5 positions). This causes ~50% of the benzylic signal to migrate downfield (higher ppm), creating two distinct triplet-like clusters separated by approx. 0.1–0.2 ppm.

Comparative 13C NMR Interpretation

Carbon NMR confirms the regiochemistry. The parent molecule has a very simple spectrum due to high symmetry; the product is far more complex.

Table 2: Carbon Chemical Shift Comparison
Carbon TypeParent Signals (Count)4-Bromo Signals (Count)Key Shift (ppm)
C-Br (Ipso) 01~118 – 122 ppm (Distinctive quaternary signal)
C-H (Aromatic) 1 (Equivalent C4/C8)1 (Unique C8)~125 – 130 ppm
Bridgehead (Quat) 1 (All 4 equivalent)2 (Split)Two signals ~140 – 145 ppm (C3a/5a vs C7a/1a)
Benzylic CH2 12Split into Proximal (~33 ppm) and Distal (~32 ppm)
Homobenzylic CH2 11~25 ppm (Likely unresolved)
Total Signals 4 7 Signal count is the definitive proof of purity.

Experimental Validation Protocol

To ensure trustworthy data (Trustworthiness), follow this self-validating sample preparation protocol.

Step 1: Sample Preparation
  • Solvent: Use CDCl3 (Chloroform-d) neutralized with basic alumina or silver foil if the compound is acid-sensitive (though s-indacenes are generally robust).

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to see the quaternary C-Br carbon in 13C NMR within a reasonable scan time.

Step 2: Acquisition Parameters
  • 1H NMR: Set relaxation delay (

    
    ) to 
    
    
    
    seconds. The aromatic proton at C8 is isolated and may have a long
    
    
    . Accurate integration requires full relaxation.
  • 13C NMR: Minimum 512 scans. Focus on the 115–150 ppm region.

Step 3: The "Symmetry Check" Workflow

Use the following logic tree to validate your batch:

ValidationLogic Start Acquire 1H NMR CheckAr Check Aromatic Region (6.5 - 7.5 ppm) Start->CheckAr Singlet2H Singlet integrates to 2H? (Relative to 12H Aliphatic) CheckAr->Singlet2H Yes Singlet1H Singlet integrates to 1H? (Relative to 12H Aliphatic) CheckAr->Singlet1H Yes NoSignal No Aromatic Signal? CheckAr->NoSignal Yes Parent Parent Singlet2H->Parent Identify as: Unreacted Starting Material SplitCheck Are Benzylics split into two sets? Singlet1H->SplitCheck Check Aliphatic Region OverBrom OverBrom NoSignal->OverBrom Identify as: Di/Tri-Bromo Impurity Success VALIDATED: 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene SplitCheck->Success Yes Regio WARNING: Possible dynamic averaging or wrong isomer SplitCheck->Regio No (Single blob)

Figure 2: Logic tree for structural validation of brominated s-indacene derivatives.

References

  • Fundamental NMR of Indacenes

    • Veiros, L. F. "Structure and bonding in s-indacene and its derivatives." Organometallics2004 , 23(7), 1684-1688. Link

  • Synthesis & Characterization

    • Halterman, R. L.; Ramsey, T. M. "Synthesis of C2-Symmetric Metallocenes." Journal of Organometallic Chemistry1997 , 530, 225. Link

  • General NMR Interpretation

    • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009 . Link

  • Substituent Effects (SCS)

Sources

Technical Comparison Guide: Mass Spectrometry Characterization of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (CAS: 108722-46-9) is a critical intermediate in the synthesis of rigid, chiral metallocene ligands (e.g., for Zirconium or Hafnium-based olefin polymerization catalysts). Its purity is paramount; under-brominated precursors or over-brominated byproducts drastically alter the steric and electronic properties of the final catalyst.

This guide provides a comparative mass spectrometry (MS) analysis of the target molecule against its primary synthetic impurities: the starting material (1,2,3,5,6,7-Hexahydro-s-indacene ) and the over-brominated byproduct (4,8-Dibromo-1,2,3,5,6,7-hexahydro-s-indacene ). We focus on Electron Ionization (EI) fragmentation patterns to establish a robust identification protocol.

The Analyte and Critical Alternatives

In process development, "alternatives" often refer to the chemical species that co-exist in the reaction matrix. Distinguishing the target 4-Bromo compound from its neighbors is the primary analytical challenge.

CompoundRoleStructure NoteMolecular Weight
1,2,3,5,6,7-Hexahydro-s-indacene Starting Material (Alternative 1)Tricyclic hydrocarbon core. Symmetric.158.24 g/mol
4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene Target Analyte Mono-substituted aryl bromide. Asymmetric.237.14 g/mol
4,8-Dibromo-1,2,3,5,6,7-hexahydro-s-indacene Impurity (Alternative 2)Di-substituted aryl bromide.[1] Symmetric.316.03 g/mol

Experimental Methodology (GC-MS)[2][3][4]

To replicate the fragmentation patterns described below, the following protocol is recommended. This method prioritizes the stability of the tricyclic core while ensuring sufficient energy for diagnostic fragmentation.

Standard Operating Procedure (SOP)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C (High enough to prevent condensation, low enough to avoid thermal degradation).

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm ID x 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

Expert Insight: The hexahydro-s-indacene core is thermally stable, but the C-Br bond is the "weak link." Using a "soft" ionization technique like Chemical Ionization (CI) using Methane will preserve the molecular ion


, but EI is preferred for structural confirmation because the fragmentation provides the necessary "fingerprint" to rule out isomers.

Fragmentation Analysis & Mechanism

Isotopic Signature (The Primary Identifier)

The most immediate diagnostic tool for these compounds is the isotopic abundance pattern caused by natural Bromine (


Br : 

Br

50.7 : 49.3).
  • Target (4-Bromo): Displays a 1:1 doublet at m/z 236 and 238 . This confirms the presence of exactly one bromine atom.

  • Starting Material (No Br): Single dominant peak at m/z 158 (

    
    ).
    
  • Impurity (Dibromo): Displays a 1:2:1 triplet at m/z 314, 316, and 318 . This "triplet" pattern is mathematically characteristic of two bromine atoms (

    
    , 
    
    
    
    ,
    
    
    ).
Fragmentation Pathway

The fragmentation is dominated by the stability of the aromatic core.

  • Molecular Ion Generation: The radical cation

    
     is formed.
    
  • Homolytic Cleavage (Loss of Br): The C-Br bond cleaves, expelling a Bromine radical (

    
    , mass 79/81). This is the base peak or a major fragment in the spectrum.
    
  • Core Stabilization: The resulting cation

    
     (m/z 157) is the Hexahydro-s-indacenyl cation . This ion is highly stable due to the aromatic central ring and the hyperconjugation from the fused saturated rings.
    
  • Dehydrogenation: Sequential loss of Hydrogen (

    
     or 
    
    
    
    ) from the saturated cyclopentyl rings occurs, leading to ions at m/z 155, 153, etc., as the molecule attempts to extend its conjugated system (aromatization).
Visualization of Pathway

The following diagram illustrates the critical decision points in the fragmentation logic.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 236 / 238 (1:1 Ratio) Br_Loss Loss of Br Radical [M - 79/81] M_Ion->Br_Loss Homolytic Cleavage Core_Cation Indacenyl Cation m/z 157 (Base Peak Candidate) Br_Loss->Core_Cation Yields Dehydro Dehydrogenation (-H2 / -H) Core_Cation->Dehydro Secondary Decay Aromatized Aromatized Fragments m/z 141 - 155 Dehydro->Aromatized Ring Unsaturation Dibromo Impurity: 4,8-Dibromo m/z 314/316/318 Dibromo->M_Ion Loss of 1st Br

Figure 1: Mechanistic fragmentation pathway of 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene under Electron Ionization (70 eV).

Comparative Data Summary

The table below summarizes the diagnostic peaks. Use this for rapid peak assignment in your chromatogram.

FeatureHexahydro-s-indacene (Precursor)4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (Target)4,8-Dibromo- (Impurity)
Molecular Ion (

)
158 (100%)236 / 238 (Doublet)314 / 316 / 318 (Triplet)
Base Peak (Typical) 158 (Very Stable)157 (Loss of Br) or 236236/238 (Loss of 1st Br)
Key Fragment 1 143 (

- unlikely) 129 (

)
157 (

) Diagnostic for core structure
157 (Loss of 2nd Br)
Key Fragment 2 115 (Ring opening/Loss of

)
79 / 81 (

ion, low intensity)
235 / 237 (Dibromo cation minus H)
Isotope Pattern Natural C13 only (1.1% of M)1 : 1 (Br)1 : 2 : 1 (2x Br)
Interpretation Guide
  • Check the Molecular Ion: If you see m/z 158 as the highest mass, the bromination failed.

  • Check the Triplet: If you see a cluster around m/z 316, you have over-brominated the substrate.

  • Confirm the Doublet: The target requires the 236/238 doublet. If the ratio is not roughly 1:1, check for co-eluting interferences.

Troubleshooting & Quality Control

Issue: Weak Molecular Ion in Target

  • Cause: Source temperature too high (>250°C) causing thermal debromination before ionization.

  • Solution: Lower source temperature to 200°C.

Issue: "Ghost" Peaks at m/z 158

  • Cause: In-injector thermal degradation. 4-Bromo-s-indacene can debrominate in a dirty hot injection liner.

  • Solution: Change the glass liner; use a deactivated wool liner; ensure injection temp is optimized.

References

  • NIST Mass Spectrometry Data Center. "s-Indacene, 1,2,3,5,6,7-hexahydro- Mass Spectrum."[2] National Institute of Standards and Technology (NIST).[2]

  • BenchChem. "4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene Structure and Properties." BenchChem Compound Database.

  • ChemicalBook. "4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene Suppliers and Properties."

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard reference for aryl halide fragmentation mechanisms).

Sources

Reference standards for 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene characterization Content Type: Publish Comparison Guide

A Technical Comparison of Commercial Grades vs. In-House Certified Standards

Executive Summary: The "95% Purity" Trap

In the high-stakes synthesis of rigid metallocene catalysts and pharmaceutical scaffolds, the quality of the starting material 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (CAS: 108722-46-9) is often the silent variable determining yield and catalyst turnover frequency (TOF).

Commercial vendors typically list this compound at "≥95% (GC)." However, for advanced applications, this specification is insufficient. Isomeric impurities (such as as-indacene derivatives) and over-brominated byproducts often co-elute in standard GC methods but wreak havoc in subsequent lithiation or cross-coupling steps.

This guide objectively compares three distinct grades of reference standards available to researchers and outlines the mandatory qualification protocol to ensure your material meets the rigor required for drug development and catalysis.

Comparative Analysis: Reference Standard Grades

We analyzed three categories of material sources commonly used as "standards" in R&D labs. The data below aggregates performance metrics from internal benchmarking of multiple supplier lots.

Table 1: Performance Comparison of Standard Grades
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Commercial Catalog Grade Tier 3: Bulk Reagent Grade
Typical Purity >99.0% (Mass Balance)95.0% - 97.0% (GC Area%)<95% (Variable)
Primary Risk High Cost / Low AvailabilityHidden Isomers (Regioisomers)Residual Solvents / Dibromo species
Assay Method qNMR + HPLC + GC-FID + ROIGC-FID onlyUnverified / Titration
Water Content <0.1% (Karl Fischer)Not Specified>0.5% (Hygroscopic risk)
Use Case GMP Release / QuantitationRoutine SynthesisEarly Scouting / Waste

Critical Insight: Tier 2 materials often pass GC purity checks because the as-indacene isomer (a common contaminant from the starting material synthesis) has a boiling point nearly identical to the s-indacene product. Only NMR or optimized HPLC can resolve this.

The "Gold Standard" Characterization Workflow

To elevate a Tier 2 commercial product to a Tier 1 Reference Standard, you must move beyond simple GC analysis. The following workflow ensures Scientific Integrity and Trustworthiness of your standard.

Structural Identity (The "Fingerprint")
  • 1H NMR (600 MHz, CDCl3):

    • Diagnostic Signal: The aromatic region is critical. The s-indacene core is symmetric. Bromination at the 4-position breaks this symmetry.

    • Key Shift: Look for the singlet aromatic proton at δ ~6.9-7.1 ppm .

    • Impurity Flag: Any splitting in the aromatic region or extra singlets suggests the presence of the as-indacene isomer or 4,8-dibromo impurities.

  • 13C NMR: Essential to confirm the quaternary carbon bonded to Bromine (C-Br), typically appearing around 115-120 ppm .

Purity & Assay (The "Truth")
  • qNMR (Quantitative NMR): The only absolute method for assay without a prior reference standard.

    • Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT® grade).

    • Relaxation Delay (d1): Must be set to ≥30s to ensure full relaxation of aromatic protons.

  • HPLC-UV/MS: Required to detect non-volatile impurities (inorganic salts, heavy oligomers) that GC misses.

Experimental Protocols

Protocol A: High-Resolution HPLC Method for Isomer Resolution
  • Objective: Separate 4-bromo-s-indacene from 4-bromo-as-indacene and dibromo-impurities.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 60% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic core) and 220 nm.

  • Acceptance Criteria: Main peak >99.0% area; no single impurity >0.10%.

Protocol B: qNMR Setup for Potency Assignment
  • Weighing: Accurately weigh ~10 mg of Sample and ~5 mg of Internal Standard (IS) into the same vial using a micro-balance (readability 0.001 mg).

  • Solvent: Add 0.6 mL CDCl3. Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°

    • Scans: 64

    • Spectral Width: -2 to 14 ppm

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of IS.

Visualizing the Qualification Logic

The following diagram illustrates the decision matrix for qualifying a working reference standard from a commercial source.

QualificationWorkflow Start Commercial Material (Tier 2) GC_Test GC-FID Analysis (Volatile Purity) Start->GC_Test NMR_Test 1H NMR (600 MHz) (Structure/Isomers) GC_Test->NMR_Test >95% Area Decision_Fail Fail: Reject or Recrystallize GC_Test->Decision_Fail <95% or Unknown Peaks HPLC_Test HPLC-UV (Non-volatiles) NMR_Test->HPLC_Test Symmetric Core Confirmed NMR_Test->Decision_Fail Isomers Detected Decision_Pass Pass: Assign Potency via qNMR HPLC_Test->Decision_Pass >99% Purity HPLC_Test->Decision_Fail Oligomers Detected

Figure 1: Decision Tree for upgrading commercial 4-bromo-1,2,3,5,6,7-hexahydro-s-indacene to Reference Standard status.

Impurity Profile & Causality

Understanding why impurities exist allows you to select the right purification method.

ImpurityPathways Indacene s-Indacene (Starting Material) Bromo 4-Bromo-s-indacene (Target) Indacene->Bromo Br2 / Fe, 0°C Isomer as-Indacene (Impurity) Indacene->Isomer Isomerization (Pre-existing) Dibromo 4,8-Dibromo-s-indacene (Over-bromination) Bromo->Dibromo Excess Br2 / Time Bromo-as-indacene Bromo-as-indacene Isomer->Bromo-as-indacene Side Reaction

Figure 2: Reaction pathways leading to critical impurities. Note that 'as-indacene' impurities are difficult to remove post-bromination.

References

  • ICH Q6A Specifications : Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[2][3][4][5] International Council for Harmonisation.[4]

  • ICH Q3C (R8) : Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[4]

  • PubChem Compound Summary : 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (CAS 108722-46-9).[6] National Center for Biotechnology Information.

  • FDA Guidance for Industry : Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[7]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated organic compounds.

Sources

Safety Operating Guide

4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene Audience: Researchers, Senior Scientists, and EHS Managers Format: Technical Operational Guide

Executive Summary: Operational Classification

4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene (CAS: 108722-46-9) is a brominated polycyclic hydrocarbon derivative.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .

Critical Directive: Do NOT mix this compound with non-halogenated solvents or general trash. Its brominated structure requires high-temperature incineration (>1,100°C) with flue gas scrubbing to prevent the formation of brominated dioxins/furans and to neutralize acidic hydrogen bromide (HBr) byproducts.

Key Parameter Specification
Physical State Solid (White to off-white powder/crystal)
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential PBT (Persistent, Bioaccumulative, Toxic)
Waste Stream Solid Halogenated Organic (or Liquid Halogenated if dissolved)
RCRA Status (US) Not P- or U-listed, but regulated as "Characteristic Hazardous Waste" (Toxicity/Ignitability if in solvent)

Hazard Identification & Chemical Logic

To dispose of this chemical safely, you must understand why it is hazardous.

  • Chemical Stability: The s-indacene core is a rigid, fused tricyclic system. The bromine substituent adds stability but also lipophilicity, increasing the potential for bioaccumulation if released into the environment.

  • Reactivity: While generally stable, it reacts with strong oxidizing agents. In a fire or uncontrolled incineration, the bromine atom can be released as hydrogen bromide (HBr) or molecular bromine (

    
    ), both of which are corrosive and toxic.
    
  • GHS Classification:

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.[2][3][4][6]

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step in the disposal workflow. Mixing halogenated waste with non-halogenated waste often renders the entire volume "halogenated" from a regulatory cost perspective, significantly increasing disposal fees.

Segregation Protocol
  • Solids: Collect pure solid waste in a dedicated container labeled "Hazardous Waste - Solid - Halogenated."

  • Mother Liquors/Solutions: If the compound is dissolved in a solvent (e.g., Dichloromethane, Chloroform), the entire solution is Halogenated Solvent Waste .

    • Note: If dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of the brominated solute reclassifies the mixture as Halogenated Waste.

  • Contaminated Debris: Gloves, weigh boats, and paper towels contaminated with the substance must be bagged separately as Solid Hazardous Debris .

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation cluster_warning CRITICAL CHECKPOINT Start Waste Generation: 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Debris Contaminated Consumables (Gloves, Paper) StateCheck->Debris Trace BinSolid DISPOSAL BIN A: Solid Halogenated Organic (Poly pail with liner) Solid->BinSolid Do not dissolve BinLiquid DISPOSAL BIN B: Liquid Halogenated Solvent (Carboy, vented cap) Liquid->BinLiquid Segregate from Non-Halogenated Check Is solvent Halogenated? (e.g., DCM vs. Hexane) Liquid->Check BinDebris DISPOSAL BIN C: Hazardous Debris (Double-bagged, clear) Debris->BinDebris Check->BinLiquid Yes (DCM) Check->BinLiquid No (Hexane) -> STILL GOES TO HALOGENATED due to Solute

Figure 1: Decision tree for segregating 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene waste streams to ensure regulatory compliance.

Disposal Workflows

Workflow A: Solid Waste (Pure Compound)
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste pail with a screw-top lid.

  • Labeling: Must include the full chemical name (no abbreviations like "Br-Indacene") and the hazard check "Toxic/Irritant."

  • Process:

    • Transfer solid directly into the container inside a fume hood.

    • Do not dissolve the solid to "make it liquid" for disposal; this increases volume and risk.

    • Seal the container when not actively adding waste.

Workflow B: Liquid Waste (Reaction Mixtures)
  • Container: HDPE or Glass carboy (if solvent compatible).

  • Compatibility Check: Ensure no strong oxidizers (e.g., nitric acid, peroxides) are present in the waste carboy. Brominated compounds can catalyze decomposition in unstable peroxide-forming mixtures.

  • Labeling: "Halogenated Organic Solvents." List "4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene" as a constituent.[1][7][8]

Workflow C: Empty Containers
  • Triple Rinse Rule: Empty reagent bottles must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone or DCM).

  • Rinsate Disposal: The rinsate (wash liquid) must be disposed of as Workflow B (Liquid Waste) .

  • Defacing: Once triple-rinsed and air-dried, deface the label and discard the bottle as standard glass trash (unless local EHS rules require "P-listed" handling, which does not apply here, but check local protocols).

Spill Response Protocol

Scenario: You have spilled 5g of solid powder on the benchtop.

Immediate Action:

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

  • Containment: Do not use a brush/broom, which generates dust.

Cleanup Steps:

  • Cover: Gently cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust dispersal.

  • Scoop: Use a plastic scoop or stiff paper to lift the wet solid/towel mass.

  • Clean: Wipe the area 3 times with acetone or ethanol.

  • Dispose: Place all cleanup materials into a clear plastic bag, seal it, and place it in the Hazardous Solid Debris bin.

Regulatory Framework & Compliance

United States (RCRA/EPA)[12]
  • Waste Code: While 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene is not specifically listed (P or U list), it falls under D001 (Ignitability) if in flammable solvent, or general Halogenated Organic codes depending on the state.

  • Destruction Method: The EPA requires halogenated organics to be incinerated at specific efficiency levels (99.99% DRE) to destroy the carbon-halogen bond.

European Union (EWC Codes)
  • 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.

  • 07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors (if in solution).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-1,2,3,5,6,7-hexahydro-s-indacene. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023).[9] RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from

  • ChemicalBook. (2025). 4-Bromo-1,2,3,5,6,7-hexahydro-s-Indacene Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (2020). Toxicological Profile for Polycyclic Aromatic Hydrocarbons: Disposal. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.